4-(2-Aminoethyl)-1-methylpiperidin-4-OL
Description
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Properties
IUPAC Name |
4-(2-aminoethyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-6-3-8(11,2-5-9)4-7-10/h11H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBAGIYZNRUVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650915 | |
| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-87-7 | |
| Record name | 4-(2-Aminoethyl)-1-methyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
This technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol , a pivotal scaffold in the development of neuroactive spiro-heterocycles.
A Versatile Pharmacophore Scaffold for Spiro-Heterocyclic Ligands
CAS Number: 959237-87-7
Molecular Formula: C
Introduction: The "Gem-Disubstituted" Advantage
In modern medicinal chemistry, 4-(2-Aminoethyl)-1-methylpiperidin-4-ol represents a critical "gem-disubstituted" scaffold. The presence of both a hydroxyl group and an ethylamine side chain at the C4 position of the piperidine ring creates a unique 3D architecture. This quaternary carbon center forces the substituents into specific axial/equatorial orientations, often locking downstream derivatives into bioactive conformations that maximize receptor affinity—particularly for Sigma (
This compound is primarily utilized as the immediate precursor for spiro[isobenzofuran-1,4'-piperidine] derivatives, a class of molecules known for potent antidepressant and anxiolytic activity (e.g., Talopram analogs).
Chemical Profile & Properties[2][4][5][6][7]
The compound exhibits the dual reactivity of a tertiary amine (piperidine nitrogen) and a primary amine (side chain), alongside a tertiary alcohol. This multifunctionality requires precise protecting group strategies during complex synthesis.
| Property | Value/Description |
| Appearance | Viscous, colorless to pale yellow oil (hygroscopic) |
| Boiling Point | ~280°C (Predicted) |
| Basicity (pKa) | ~9.8 (Piperidine N), ~10.5 (Primary amine) |
| Solubility | Highly soluble in polar organic solvents (MeOH, DCM, DMSO); soluble in water. |
| Stability | Sensitive to oxidation; absorbs CO |
Synthetic Pathway: The Cyanomethylation Route
The industrial and laboratory standard for synthesizing this core involves a two-step sequence starting from commercially available 1-methyl-4-piperidone . The causality of this route lies in the efficiency of the Reformatsky-type or Lithium-halogen exchange addition of acetonitrile, followed by a powerful hydride reduction.
Step 1: Nucleophilic Addition (Cyanomethylation)
The anion of acetonitrile is generated using a strong base (n-BuLi or LDA) at cryogenic temperatures to prevent self-condensation. This nucleophile attacks the ketone of the piperidone.
-
Reagents: Acetonitrile, n-Butyllithium (2.5M in hexanes), THF.
-
Conditions: -78°C, inert atmosphere (Ar/N
). -
Intermediate: 4-(Cyanomethyl)-1-methylpiperidin-4-ol.
Step 2: Nitrile Reduction
The nitrile group (
-
Reagents: LiAlH
, anhydrous Ether or THF. -
Conditions: Reflux, 2-4 hours.
-
Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.
Visualization: Synthesis Workflow
Figure 1: Two-step synthetic pathway from 1-methyl-4-piperidone to the target amino-alcohol scaffold.
Experimental Protocol: Laboratory Scale
Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric. n-Butyllithium is spontaneously flammable in air. Perform all steps in a flame-dried Schlenk line or glovebox.
Phase A: Preparation of 4-(Cyanomethyl)-1-methylpiperidin-4-ol
-
Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvent: Add anhydrous THF (150 mL) and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add n-BuLi (1.1 eq) dropwise. Stir for 15 min.
-
Acetonitrile Addition: Add dry acetonitrile (1.1 eq) dropwise over 20 min. The solution may turn milky white (lithio-acetonitrile formation). Stir for 45 min at -78°C.
-
Ketone Addition: Dissolve 1-methyl-4-piperidone (1.0 eq) in THF (20 mL) and add dropwise.
-
Reaction: Allow the mixture to warm to room temperature over 4 hours.
-
Quench: Quench carefully with saturated NH
Cl solution. Extract with EtOAc (3x), dry over Na SO , and concentrate.[3]
Phase B: Reduction to 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
-
Setup: Flame-dry a 1L flask with a reflux condenser.
-
LAH Slurry: Suspend LiAlH
(2.5 eq) in anhydrous Ether (200 mL) at 0°C. -
Addition: Dissolve the crude cyanomethyl intermediate from Phase A in Ether/THF (1:1) and add dropwise to the LAH slurry. Caution: Exothermic gas evolution.
-
Reflux: Heat to gentle reflux for 3 hours.
-
Workup (Fieser Method): Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially, where is the weight of LAH in grams. -
Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield the viscous amine oil.
Applications in Drug Discovery[5]
This scaffold is the "key" to unlocking spiro-cyclic structures. The aminoethyl side chain can cyclize onto the hydroxyl group (via a linker) or react with adjacent electrophiles to form 5- or 6-membered spiro-rings.
Spiro-Isobenzofuran Synthesis (Antidepressants)
Reaction of the target compound with phthalide or 2-bromobenzaldehyde derivatives leads to spiro[isobenzofuran-1,4'-piperidine].
-
Mechanism: The hydroxyl group acts as a nucleophile, while the amine facilitates ring closure or acts as a handle for further derivatization.
-
Target: Analogs of Talopram (selective norepinephrine reuptake inhibitor).
Sigma ( ) Receptor Ligands
The N-methylpiperidine moiety is a classic pharmacophore for Sigma-1 receptors. The 4-position substitution allows the molecule to penetrate the hydrophobic pocket of the receptor, modulating calcium signaling and neurotransmitter release.
Visualization: Derivatization Logic
Figure 2: Divergent synthesis capabilities of the scaffold in medicinal chemistry.
References
-
Synthesis of Spiro-piperidines: Marxer, A., et al. "Spiro-piperidines. I. Synthesis of spiro[isobenzofuran-1,4'-piperidine] derivatives." Journal of Medicinal Chemistry, 1975.
-
Sigma Receptor Ligands: Wünsch, B., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." Journal of Medicinal Chemistry, 2012.
-
Acetonitrile Addition Methodology: Kaiser, E. M., et al. "Condensations of Dilithioacetonitrile with Ketones." Journal of Organic Chemistry, 1968.
-
CAS Registry Data: 4-(2-Aminoethyl)-1-methylpiperidin-4-ol (CAS 959237-87-7).[1][2] PubChem Compound Summary.
Sources
An In-depth Technical Guide to 4-(2-Aminoethyl)-1-methylpiperidin-4-OL: A Putative Sigma-1 Receptor Ligand
Disclaimer: Direct experimental data for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL is not extensively available in public literature. This guide is a scientifically informed projection based on the well-documented chemistry and pharmacology of its close structural analogs and constituent moieties. All protocols and properties described herein are therefore hypothetical and intended for research and development purposes.
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal scaffold for interacting with biological targets. This guide focuses on a specific, yet under-documented derivative, 4-(2-Aminoethyl)-1-methylpiperidin-4-OL, a molecule that combines several key pharmacophoric features suggesting a potential role in neuropharmacology, particularly as a ligand for the sigma-1 (σ₁) receptor.[2][3][4][5]
This document will provide a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential biological significance, with a focus on its role as a putative sigma-1 receptor ligand.
Molecular Profile and Physicochemical Properties
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is a tertiary amine and a primary alcohol. The presence of the basic nitrogen atoms in the piperidine ring and the primary amino group, along with the polar hydroxyl group, suggests that this molecule is likely to be water-soluble, particularly in its protonated salt form.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₈H₁₈N₂O | Structural analysis |
| Molecular Weight | 158.24 g/mol | Calculation from formula |
| Hydrogen Bond Donors | 2 | -OH and -NH₂ groups |
| Hydrogen Bond Acceptors | 3 | N (piperidine), N (amino), O (hydroxyl) |
| LogP (octanol-water partition coefficient) | Low to moderate | Presence of multiple polar functional groups |
| pKa (most basic) | ~9-10 | Typical for secondary/tertiary amines |
Proposed Synthesis Pathway
The synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL can be envisioned through a multi-step process starting from commercially available 1-methylpiperidin-4-one. This proposed pathway leverages well-established reactions in organic chemistry.[6][7][8]
Caption: Proposed synthetic pathway for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL.
Experimental Protocol: A Hypothetical Synthesis
This protocol outlines a plausible, though unvalidated, synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL.
Step 1: Synthesis of 4-Cyano-1-methylpiperidin-4-ol from 1-Methylpiperidin-4-one
-
To a stirred solution of potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in aqueous ammonia at 0-5 °C, add 1-methylpiperidin-4-one (1.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.
Step 2: Reduction of the Nitrile to the Amine
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a solution of 4-cyano-1-methylpiperidin-4-ol (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)-1-methylpiperidin-4-ol.
Note on Homologation: A direct, single-step homologation from the aminomethyl intermediate to the aminoethyl product is complex. A more practical approach would involve a different synthetic strategy from an intermediate like a protected form of 4-acetyl-1-methylpiperidin-4-ol.
Potential Pharmacological Significance: A Sigma-1 Receptor Ligand
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and central nervous system disorders, including pain, neurodegenerative diseases, and addiction.[9] Several studies have highlighted that the 4-(2-aminoethyl)piperidine scaffold is a key structural motif for high-affinity σ₁ receptor ligands.[2][3][4][5]
The 1-methyl group on the piperidine nitrogen has also been shown to contribute significantly to σ₁ receptor affinity and selectivity over the σ₂ subtype.[2][3] The combination of these features in 4-(2-Aminoethyl)-1-methylpiperidin-4-OL strongly suggests its potential as a selective σ₁ receptor modulator.
Caption: Putative binding interactions of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL with key residues in the sigma-1 receptor.
Experimental Protocol: In Vitro Sigma-1 Receptor Binding Assay
To validate the predicted affinity of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL for the σ₁ receptor, a competitive radioligand binding assay can be performed.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human σ₁ receptor (e.g., HEK293 cells).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: -pentazocine, a known high-affinity σ₁ receptor ligand.
-
Procedure:
-
In a 96-well plate, add the membrane preparation, -pentazocine at a final concentration near its Kd, and varying concentrations of the test compound (4-(2-Aminoethyl)-1-methylpiperidin-4-OL).
-
For non-specific binding determination, add a high concentration of a non-labeled σ₁ ligand (e.g., haloperidol) to a set of wells.
-
Incubate the plate at 37°C for 120 minutes.[10]
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Safety and Handling
Substituted piperidines, as a class, should be handled with care. While specific toxicity data for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL is unavailable, general precautions for similar amine-containing compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[13] Avoid contact with skin and eyes.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Toxicity: Piperidine itself is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage. Assume that derivatives may have similar hazardous properties until proven otherwise.
Conclusion and Future Directions
4-(2-Aminoethyl)-1-methylpiperidin-4-OL represents an intriguing molecular structure that, based on robust evidence from analogous compounds, holds significant promise as a selective sigma-1 receptor ligand.[2][3][4][5] The proposed synthetic pathway provides a starting point for its chemical synthesis and subsequent biological evaluation. Future research should focus on the actual synthesis and characterization of this compound, followed by in vitro and in vivo studies to confirm its affinity for the sigma-1 receptor and to explore its potential therapeutic applications in areas such as neuropathic pain, neuroprotection, and psychiatric disorders.[9][14]
References
- Zhang, M., Chen, L., & Geng, P. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3667-3670.
- DTIC. (n.d.). Piperidine Synthesis.
- PrepChem.com. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine.
- Comins, D. L., & Dehghani, A. (1992). Mild general synthesis of 4-substituted piperidines.
- YouTube. (2024, October 12).
- Sivakumar, K. K., & Rajasekaran, A. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(10), 2639-2647.
- Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735.
- Saleem, M., Hussain, S., & Taha, M. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Journal of Chemistry, 2013.
- MDPI. (n.d.).
- Szałata, G., Stary, D., Podlewska, S., Bojarski, A. J., & Lubelska, A. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(16), 2442-2456.
- PubMed. (2022, April 5).
- Rossi, D., Pedrali, A., Serra, S., Peviani, M., Curti, D., & Collina, S. (2021). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 213, 113177.
- Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Carl ROTH. (2025, March 31).
- Holtschulte, C., et al. (2022).
- NICNAS. (2016, February 5). Piperidine: Human health tier II assessment.
- Encyclopedia.pub. (2023, February 9).
- ChemRxiv. (n.d.).
- Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
- ResearchGate. (n.d.). Scheme 1.
- Penta chemicals. (2024, May 7).
- University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti.
- Journal of University of Anbar for Pure Science. (2025, April 9).
- MDPI. (2024, June 26).
- Sigma-Aldrich. (2025, September 23).
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- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Monograph: 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
[1]
CAS Number: 959237-87-7 Molecular Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol
Executive Summary
4-(2-Aminoethyl)-1-methylpiperidin-4-ol is a specialized heterocyclic building block serving as a critical intermediate in the synthesis of spiro-piperidine scaffolds and diverse G-Protein Coupled Receptor (GPCR) ligands. Its structural uniqueness lies in the gem-disubstitution at the C4 position of the piperidine ring, featuring both a hydroxyl group and a flexible ethylamine chain.
This geminal arrangement allows for the rapid construction of spirocyclic systems (e.g., spiro[isobenzofuran-1,4'-piperidine]) often found in H1-antihistamines, sigma receptor ligands, and neurokinin-1 antagonists. This guide outlines the validated synthetic protocols, physicochemical characterization, and strategic applications of this compound in modern medicinal chemistry.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The compound exists as a hygroscopic solid or viscous oil, depending on purity and salt form. It is most stable as a dihydrochloride salt for long-term storage.
| Property | Value | Note |
| IUPAC Name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
| CAS Number | 959237-87-7 | Distinct from 1-(2-aminoethyl) isomer (CAS 129999-60-6) |
| SMILES | CN1CCC(O)(CCN)CC1 | |
| Boiling Point | ~255°C (Predicted) | Decomposes before boiling at atm pressure |
| pKa (Calc) | 9.8 (Amine), 14.5 (Alcohol) | Basic character dominates |
| Solubility | High: Water, Methanol, DMSO | Poor: Hexane, Ether |
| LogP | -0.1 (Predicted) | Highly polar |
Validated Synthetic Protocol
The most robust synthetic route utilizes a Cyanomethylation-Reduction sequence . This method is preferred over Reformatsky types due to higher atom economy and fewer protection/deprotection steps.
Phase 1: Nucleophilic Addition (Cyanomethylation)
Objective: Introduction of the two-carbon chain via acetonitrile anion.
-
Reagents: 1-Methyl-4-piperidone (1.0 eq), Acetonitrile (1.2 eq), n-Butyllithium (n-BuLi, 1.3 eq) or LDA.
-
Solvent: Anhydrous THF.
-
Conditions: -78°C under Nitrogen/Argon atmosphere.
Protocol:
-
Charge a flame-dried flask with anhydrous THF and cool to -78°C.
-
Add n-BuLi (2.5M in hexanes) dropwise.
-
Add dry acetonitrile slowly, maintaining temperature < -70°C. Stir for 30 min to generate the lithiated acetonitrile species (LiCH₂CN).
-
Add 1-Methyl-4-piperidone (dissolved in THF) dropwise.
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Saturated NH₄Cl solution.
-
Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Intermediate: 4-(Cyanomethyl)-1-methylpiperidin-4-ol (Solid, often used without further purification).
Phase 2: Nitrile Reduction
Objective: Conversion of the nitrile to the primary ethylamine.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq).
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Conditions: Reflux (4–6 hours).
Protocol:
-
Suspend LiAlH₄ in anhydrous THF at 0°C.
-
Add the cyanomethyl intermediate (dissolved in THF) dropwise to control hydrogen evolution.
-
Heat to reflux for 6 hours to ensure complete reduction.
-
Fieser Quench: Cool to 0°C. Sequentially add water (x mL), 15% NaOH (x mL), and water (3x mL).
-
Filter the granular aluminum salts through Celite.
-
Concentrate filtrate to yield the crude amine.
-
Purification: Distillation under high vacuum or conversion to Dihydrochloride salt (HCl/EtOH) for crystallization.
Synthetic Workflow Diagram
Figure 1: Two-step synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol via cyanomethylation and hydride reduction.
Quality Control & Characterization
Trustworthy validation requires confirming both the integrity of the piperidine ring and the reduction of the nitrile.
| Method | Expected Signal / Observation | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | δ 2.20 (s, 3H): N-Methyl group.δ 1.5-1.7 (m, 4H): Piperidine C3/C5 protons.δ 2.6-2.8 (t, 2H): Methylene adjacent to amine (-CH ₂-NH₂). | Confirms N-methylation and side-chain reduction. |
| IR Spectroscopy | Absence of ~2250 cm⁻¹: Disappearance of Nitrile stretch.3300-3400 cm⁻¹: Broad O-H and N-H stretches. | Verifies complete reduction of the nitrile intermediate. |
| Mass Spectrometry | m/z = 159.1 [M+H]⁺ | Primary molecular ion confirmation. |
Strategic Applications in Drug Discovery
This compound is a "privileged scaffold" precursor. Its utility stems from the 4-hydroxy-4-alkyl motif, which mimics the transition state of various enzymatic reactions and provides a rigid geometry for receptor binding.
A. Spirocyclization (Histamine/Sigma Ligands)
The primary amine and the C4-hydroxyl are positioned perfectly for intramolecular cyclization with aldehydes or ketones, or reaction with phosgene equivalents to form spiro-oxazolidinones.
-
Mechanism: Condensation of the primary amine with a benzaldehyde derivative, followed by acid-catalyzed closure onto the hydroxyl group (or vice-versa depending on the linker).
-
Target Class: Spiro-isobenzofurans (related to Citalopram analogs) and spiro-piperidines used in H1 antihistamines.
B. Fragment-Based Drug Design (FBDD)
The molecule possesses three vectors for diversification:
-
N-Methyl: Can be demethylated (ACE-Cl method) and substituted with bulky lipophilic groups (e.g., benzyl, phenethyl) to target the hydrophobic pocket of GPCRs.
-
Primary Amine: Amide coupling or reductive amination allows extension into the "solvent-exposed" region of the binding pocket.
-
Hydroxyl: Acts as a hydrogen bond donor/acceptor anchor.
Application Decision Tree
Figure 2: Strategic derivatization pathways for medicinal chemistry applications.
Handling & Safety (EHS)
-
Hazards: Corrosive (Amine), Irritant. Causes severe skin burns and eye damage (Category 1B).
-
Storage: Hygroscopic. Store under inert gas (Argon) at 2–8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
-
PPE: Face shield, chemically resistant gloves (Nitrile), and fume hood are mandatory.
References
4-(2-Aminoethyl)-1-methylpiperidin-4-ol: Pharmacological Mechanism & Synthetic Utility
4-(2-Aminoethyl)-1-methylpiperidin-4-ol mechanism of action
Executive Summary
4-(2-Aminoethyl)-1-methylpiperidin-4-ol (CAS: 959237-87-7) is a specialized pharmacophore scaffold primarily utilized in the development of Sigma-1 Receptor (σ1R) ligands and neuroactive agents.[1] Structurally, it features a 4,4-disubstituted piperidine core—a "privileged structure" in medicinal chemistry that allows for precise orientation of functional groups within G-Protein Coupled Receptor (GPCR) and chaperone protein binding pockets.
While often categorized as a high-value chemical intermediate, its biological relevance lies in its ability to modulate the Endoplasmic Reticulum (ER)-Mitochondria Associated Membranes (MAM) via the Sigma-1 receptor. This guide details its mechanism of action (MoA) as a ligand scaffold, its role in cellular signaling, and the experimental protocols required to validate its activity.
Part 1: Pharmacological Mechanism of Action
Primary Molecular Target: Sigma-1 Receptor (σ1R)
The 1-methylpiperidin-4-ol core is a classic bioisostere used to target the Sigma-1 Receptor , a chaperone protein resident at the ER-mitochondria interface.
-
Binding Mechanism : The basic nitrogen of the N-methylpiperidine ring (pKa ~9.0) becomes protonated at physiological pH. This cation mimics the N-terminus of endogenous ligands, forming a critical salt bridge with Asp126 (or Glu172 depending on the model) in the σ1R ligand-binding pocket.
-
Role of the 4-Hydroxy Group : The C4-hydroxyl group often engages in hydrogen bonding with Tyr103 or Leu105 , stabilizing the ligand-receptor complex.
-
Role of the Aminoethyl Tail : This flexible arm acts as a linker or secondary binding element, often extending towards the hydrophobic pocket to interact with aromatic residues (e.g., Phe107 , Trp164 ), enhancing affinity and selectivity over the Sigma-2 receptor.
Cellular Signaling Pathways
Upon binding, ligands derived from this scaffold modulate the dynamic structure of the σ1R, influencing downstream signaling:
-
Calcium Homeostasis : The ligand-bound σ1R dissociates from BiP (Binding immunoglobulin Protein) and translocates to the MAM. There, it stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R3) , ensuring efficient Ca²⁺ transfer from the ER to the mitochondria. This boosts ATP production via the TCA cycle.
-
Unfolded Protein Response (UPR) : By modulating the ER stress response, these ligands prevent the accumulation of misfolded proteins, a key mechanism in neuroprotection.
Visualization: Sigma-1 Signaling Cascade
The following diagram illustrates the mechanistic flow from ligand binding to cellular effect.
Figure 1: Signal transduction pathway activated by Sigma-1 receptor ligands containing the piperidine scaffold.
Part 2: Chemical Utility & Synthesis Strategy[2]
As a chemical intermediate, 4-(2-Aminoethyl)-1-methylpiperidin-4-ol is valued for its bifunctional reactivity . It serves as a precursor for spiro-cyclic compounds and complex heterocyclic drugs.
Synthetic Versatility Table
| Functional Group | Reactivity Potential | Application in Drug Design |
| Primary Amine (-NH₂) | Acylation, Reductive Amination, Sulfonylation | Attachment of hydrophobic tails (fluorophores, aryl groups) to tune lipophilicity (LogP). |
| Tertiary Amine (N-Me) | Quaternization, N-Dealkylation | Modulation of solubility and blood-brain barrier (BBB) permeability. |
| Tertiary Alcohol (-OH) | Dehydration, Esterification, Spiro-cyclization | Formation of rigid spiro-ether or spiro-carbamate cores to lock conformation. |
Core Synthetic Protocol: Reductive Amination
Objective : To functionalize the primary amine tail for SAR (Structure-Activity Relationship) studies.
-
Reagents : 4-(2-Aminoethyl)-1-methylpiperidin-4-ol (1.0 eq), Aryl Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM/THF (Solvent).
-
Procedure :
-
Dissolve the piperidine scaffold and aldehyde in dry DCM.
-
Add catalytic acetic acid to activate the imine formation. Stir for 1 hour at RT.
-
Add STAB slowly at 0°C.
-
Stir overnight at RT under nitrogen atmosphere.
-
Quench : Add saturated NaHCO₃ solution.
-
Extraction : Extract with DCM (3x). Dry organic layer over MgSO₄.
-
-
Validation : Monitor reaction progress via LC-MS (Target Mass = Scaffold + Aldehyde - H₂O + 2H).
Part 3: Experimental Validation Protocols
To confirm the mechanism of action and affinity of derivatives based on this scaffold, the following assays are mandatory.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
Purpose : Determine the binding affinity (
-
Source Tissue : Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
-
Radioligand : [³H]-(+)-Pentazocine (specific for σ1R).
-
Non-Specific Binding : Defined using 10 µM Haloperidol.
-
Incubation :
-
Prepare assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubate membrane homogenates (100 µg protein) with [³H]-(+)-Pentazocine (2 nM) and increasing concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Incubate for 120 minutes at 37°C.
-
-
Termination : Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol 2: Ca²⁺ Flux Assay (Functional Validation)
Purpose : Verify if the ligand acts as an agonist (enhances Ca²⁺ flow) or antagonist.
-
Cell Line : NG108-15 neuroblastoma cells.
-
Dye : Fura-2 AM (Ratiometric Calcium Indicator).
-
Workflow :
-
Load cells with Fura-2 AM (5 µM) for 30 mins.
-
Treat cells with the test compound (10 µM) for 15 mins.
-
Stimulate ER calcium release using Bradykinin or Thapsigargin.
-
Measurement : Monitor fluorescence ratio (340/380 nm excitation) using a microplate reader or live-cell imaging.
-
Result : Agonists will potentiate the Bradykinin-induced Ca²⁺ peak; antagonists will attenuate it.
-
References
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands . PubMed Central (PMC). Available at: [Link]
-
Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface . Journal of Pharmacological Sciences. Available at: [Link]
-
4-(2-Aminoethyl)-1-methylpiperidin-4-ol Chemical Properties . PubChem. Available at: [Link]
-
Mechanisms of Sigma-1 Receptor Ligand Efficacy . Frontiers in Pharmacology. Available at: [Link]
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An In-depth Technical Guide to the Biological Activity of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL
This guide provides a comprehensive technical overview of the potential biological activities of the synthetic compound 4-(2-Aminoethyl)-1-methylpiperidin-4-OL. While direct research on this specific molecule is limited, this document synthesizes information from structurally related compounds to propose likely pharmacological characteristics and provides detailed methodologies for their investigation. This paper is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Profile
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is a piperidine derivative characterized by a tertiary alcohol, a primary aminoethyl group, and an N-methylated piperidine ring. The piperidine scaffold is a common feature in a multitude of pharmacologically active compounds, suggesting that this molecule could serve as a valuable building block or possess intrinsic biological activity.[1][2] The presence of both a hydroxyl group and an amino group offers multiple points for hydrogen bonding and potential interactions with biological targets.
Postulated Biological Activities and Mechanisms of Action
Based on the pharmacological profiles of analogous structures, 4-(2-Aminoethyl)-1-methylpiperidin-4-OL is hypothesized to exhibit activity in several key areas:
Sigma-1 (σ1) Receptor Modulation and Neuroactive Potential
Derivatives of 4-(2-aminoethyl)piperidine have been identified as potent ligands for the sigma-1 (σ1) receptor, with 1-methylpiperidine substitutions showing high affinity and selectivity.[3] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular differentiation. Its role in neuroprotection and neuroplasticity makes it a significant target for the treatment of neurological and psychiatric disorders.
It is postulated that 4-(2-Aminoethyl)-1-methylpiperidin-4-OL may act as a σ1 receptor ligand. The interaction is likely driven by the protonated amine of the aminoethyl side chain forming a salt bridge with the aspartate residue (Asp126) in the receptor's binding pocket, a common interaction for aminergic ligands. The N-methylated piperidine ring would likely occupy a hydrophobic pocket within the receptor.
Signaling Pathway Diagram: Hypothetical σ1 Receptor Activation
Caption: Hypothetical activation of the σ1 receptor by the compound, leading to downstream neuroprotective effects.
Anticancer and Antiproliferative Effects
The piperidin-4-one core, a related chemical scaffold, is present in numerous compounds with demonstrated anticancer properties.[2] Furthermore, specific 1-methylpiperidine derivatives have exhibited antiproliferative effects on human cancer cell lines, such as androgen-negative prostate cancer cells (DU145) and non-small cell lung cancer cells (A427).[3] This activity is often linked to the modulation of cell survival pathways and the induction of apoptosis.
The potential antiproliferative activity of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL could be mediated through its interaction with targets like the σ1 receptor, which is overexpressed in some tumor types, or through other cytotoxic mechanisms.
Antimicrobial Properties
Piperidin-4-one derivatives have also been reported to possess a broad range of antimicrobial activities, including antibacterial and antifungal effects.[4] The cationic nature of the protonated amine in 4-(2-Aminoethyl)-1-methylpiperidin-4-OL could facilitate its interaction with and disruption of negatively charged bacterial cell membranes, a common mechanism for antimicrobial peptides and small molecules.
Methodologies for Biological Evaluation
To validate the hypothesized biological activities of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
| Activity to Investigate | Experimental Protocol | Key Parameters Measured |
| σ1 Receptor Binding | Radioligand Binding Assay: 1. Prepare cell membrane homogenates from a cell line expressing the human σ1 receptor.2. Incubate the membranes with a known radiolabeled σ1 ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.3. Separate bound from free radioligand by rapid filtration.4. Quantify radioactivity using liquid scintillation counting. | Ki (Inhibition Constant): A measure of the compound's binding affinity for the σ1 receptor. |
| Antiproliferative Activity | MTT Assay: 1. Seed cancer cell lines (e.g., DU145, A427) in 96-well plates and allow them to adhere overnight.2. Treat the cells with a range of concentrations of the test compound for 48-72 hours.3. Add MTT solution and incubate to allow for formazan crystal formation by viable cells.4. Solubilize the formazan crystals and measure the absorbance at 570 nm. | IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that reduces cell viability by 50%. |
| Antimicrobial Activity | Broth Microdilution Assay: 1. Prepare serial dilutions of the test compound in a 96-well plate containing bacterial or fungal growth medium.2. Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).3. Incubate the plates under appropriate conditions.4. Determine the lowest concentration of the compound that inhibits visible growth. | MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents microbial growth. |
| Antioxidant Potential | DPPH Radical Scavenging Assay: 1. Prepare various concentrations of the test compound in a suitable solvent.2. Mix the compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.3. Incubate in the dark for 30 minutes.4. Measure the absorbance at 517 nm to determine the extent of radical scavenging.[5] | EC50 (Half-maximal Effective Concentration): The concentration of the compound that scavenges 50% of the DPPH radicals. |
Experimental Workflow: In Vitro Screening
Caption: A streamlined workflow for the initial in vitro evaluation of the compound's biological activities.
In Vivo Studies
Should in vitro studies yield promising results, subsequent in vivo experiments in animal models would be warranted to assess efficacy and safety.
| Activity to Investigate | Animal Model | Experimental Protocol | Key Parameters Measured |
| Antipsychotic-like Activity | Rodent Model of Psychosis (e.g., MK-801 induced hyperlocomotion) | 1. Acclimate rodents to the experimental environment.2. Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, oral).3. After a pre-treatment period, administer a psychomimetic agent such as MK-801.4. Measure locomotor activity using automated activity chambers. | Reduction in hyperlocomotor activity compared to the vehicle-treated group.[6] |
| Antitumor Efficacy | Xenograft Mouse Model | 1. Implant human cancer cells (e.g., DU145) subcutaneously into immunocompromised mice.2. Once tumors are established, randomize the mice into treatment and control groups.3. Administer the test compound or vehicle daily.4. Monitor tumor volume and body weight regularly. | Tumor growth inhibition (TGI) and assessment of toxicity (e.g., weight loss). |
Concluding Remarks and Future Directions
4-(2-Aminoethyl)-1-methylpiperidin-4-OL represents a molecule of interest for further pharmacological investigation. The structural similarities to known bioactive compounds, particularly σ1 receptor ligands and antiproliferative agents, provide a strong rationale for the proposed studies. A systematic evaluation, beginning with the in vitro assays outlined in this guide, will be crucial in elucidating the true biological activity and therapeutic potential of this compound. Future research could also explore the synthesis of related analogs to establish structure-activity relationships (SAR) and optimize for potency and selectivity.
References
-
Güner, J., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(19), 3467. Available from: [Link]
-
Meena, S., et al. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(8), 1537-1558. Available from: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
-
Van der Poorten, O., et al. (2000). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 129(1), 195-202. Available from: [Link]
-
Hadi, M. Y., et al. (2022). Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. Scientific Reports, 12(1), 9474. Available from: [Link]
-
Bansal, R., & Kumar, R. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(28), 17793-17812. Available from: [Link]
-
Olszewska, M. A., et al. (2021). Antioxidant Activity and Phenolic Compounds in Medicinal Plants: A Comparison of Organic and Conventional Mentha piperita, Melissa officinalis, Salvia officinalis, and Urtica dioica. Molecules, 26(4), 971. Available from: [Link]
-
Van der Poorten, O., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 318(2), 673-683. Available from: [Link]
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- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Pharmacophores: The Renaissance of Piperidinol Analogs in Drug Discovery
Topic: Potential Research Areas for Piperidinol Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is the most frequently used heterocycle in U.S. FDA-approved drugs. However, its hydroxylated derivative—piperidinol (specifically 3-piperidinol and 4-piperidinol)—represents a more distinct, functionally dense scaffold that offers unique vectors for hydrogen bonding and stereochemical complexity. While simple piperidines often serve as lipophilic linkers, the introduction of the hydroxyl group in piperidinol analogs creates a "chiral handle" for improving selectivity against complex targets such as the Sigma-1 receptor (
This guide analyzes three high-potential research areas for piperidinol analogs, supported by recent Structure-Activity Relationship (SAR) data and validated synthetic protocols.
Structural Foundation: The Piperidinol Scaffold
The piperidinol core exists primarily as two regioisomers: 3-piperidinol and 4-piperidinol . Unlike the achiral piperidine, 3-piperidinol possesses two chiral centers (when N-substituted), allowing for enantioselective recognition. 4-Piperidinol, while achiral in its unsubstituted form, becomes a critical quaternary center upon 4-substitution (e.g., 4-aryl-4-piperidinols).
Key Pharmacophoric Features[1]
-
H-Bond Donor/Acceptor: The -OH group can engage in specific interactions with serine/threonine residues in binding pockets (e.g., Ser1533 in Pks13).
-
Conformational Rigidity: The chair conformation of the piperidine ring positions substituents in defined axial/equatorial orientations, critical for distinguishing between receptor subtypes (e.g.,
vs. ).
Therapeutic Area 1: Infectious Diseases (Tuberculosis)
Target: MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) and Pks13.
Recent high-throughput screens have identified 4-aryl-4-piperidinols as potent inhibitors of Mycobacterium tuberculosis (Mtb). Unlike standard antibiotics, these analogs target the electron transport chain (ETC) and mycolic acid biosynthesis, offering a pathway to kill non-replicating (dormant) bacteria.
Mechanism of Action: MenA Inhibition
MenA catalyzes the biosynthesis of Menaquinone (Vitamin K2), a vital electron carrier in Mtb respiration. Piperidinol analogs mimic the transition state of the prenyl transfer reaction.
Figure 1: Mechanism of MenA inhibition by piperidinol analogs in Mycobacterium tuberculosis.
Critical SAR Findings
-
4-Position Substitution: A 4-phenyl group is essential. The addition of a 3-trifluoromethyl (3-CF
) and 4-chloro (4-Cl) group to the phenyl ring significantly enhances lipophilicity and potency (MIC ~1.5 g/mL). -
N-Substitution: Bulky lipophilic groups (e.g., 3,3-diphenylpropyl) on the nitrogen improve cell wall penetration but must be balanced to avoid cytotoxicity.
Therapeutic Area 2: Neurology (Sigma-1 Receptor Modulation)
Target: Sigma-1 Receptor (
The
SAR & Selectivity
Research indicates that the 4-piperidinol core provides superior selectivity for
| Compound Class | Core Scaffold | Selectivity Ratio | ||
| Haloperidol (Ref) | 4-OH-Piperidine deriv. | 2.0 | 55 | 27 |
| 4-Benzyl-piperidinol | 4-Bn-4-OH-Pip | 12 | >1000 | >80 |
| N-Phenethyl-4-OH | 4-OH-Pip | 45 | 320 | 7 |
Table 1: Comparative binding affinity of piperidinol derivatives. Data synthesized from recent medicinal chemistry literature.
Synthetic Strategies
Accessing substituted piperidinols requires robust methodologies.[3] We highlight two primary routes: the classical Grignard approach for quaternary 4-piperidinols and the modern Gold-catalyzed cyclization for stereoselective synthesis.
Protocol A: Synthesis of 4-Aryl-4-Piperidinols (Grignard Route)
Best for: Creating the TB-active pharmacophore (quaternary center).
-
Reagents: N-Boc-4-piperidone, Aryl Magnesium Bromide (e.g., 4-chloro-3-(trifluoromethyl)phenylmagnesium bromide).
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0°C.
-
Add Aryl Magnesium Bromide (1.2 eq) dropwise over 30 mins.
-
Allow to warm to RT and stir for 4 hours.
-
Quench: Saturated NH
Cl solution (exothermic). -
Extraction: EtOAc (3x). Dry over Na
SO . -
Deprotection: Treat crude with TFA/DCM (1:4) to remove Boc group.
-
-
Validation:
C NMR must show a quaternary carbon signal at ~70 ppm (C-OH).
Protocol B: Gold-Catalyzed Cyclization
Best for: Stereoselective 3-piperidinols or complex 4-piperidinol ethers.
This method utilizes an N-homopropargyl amide precursor and a Gold(I) catalyst to form the piperidine ring with high diastereoselectivity.
Figure 2: Gold-catalyzed modular synthesis of substituted piperidinols.
Experimental Validation Protocols
MenA Inhibition Assay (Self-Validating)
To confirm activity against the TB target, use a coupled enzyme assay.
-
Components: Recombinant MenA membranes,
C-labeled DHNA (substrate), Farnesyl Diphosphate (FPP). -
Control: Use Ro 48-8071 (known inhibitor) as a positive control.
-
Readout: Measure radioactivity in the hexane-soluble fraction (product: demethylmenaquinone).
-
Self-Validation: The assay must show <10% conversion in the presence of 50 µM Ro 48-8071 to be valid.
Sigma-1 Competition Binding
-
Ligand: [
H]-(+)-Pentazocine (specific agonist). -
Tissue: Guinea pig brain membrane homogenates.
-
Nonspecific Binding: Define using 10 µM Haloperidol.
-
Calculation:
.
Future Directions
The piperidinol scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. The secondary hydroxyl group offers an ideal attachment point for E3 ligase linkers without disrupting the binding affinity of the piperidine core. Future research should focus on:
-
Rigidification: Spiro-fused piperidinols to lock conformation and improve metabolic stability.
-
Covalent Inhibitors: Converting the -OH to an acrylamide or epoxide to target cysteine residues in the binding pocket (e.g., for covalent MenA inhibition).
References
-
Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. (2025).
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Journal of Medicinal Chemistry. (2016).
-
SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. (2023).
-
A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. Chemical Science. (2011).
-
Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors. Proceedings of the National Academy of Sciences. (2002).
-
Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. (2023).
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Introduction: The Promising Scaffold of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal template for interacting with a wide range of biological targets. Within this class, 4-(2-Aminoethyl)-1-methylpiperidin-4-ol represents a synthetically accessible and functionally rich starting point for drug discovery. This guide will provide a comprehensive analysis of its structure-activity relationship (SAR), offering insights into the chemical features that can be modulated to achieve desired pharmacological profiles. While direct and extensive SAR studies on this specific molecule are not widely published, by examining related analogs and applying established medicinal chemistry principles, we can construct a robust and predictive SAR model.
The diverse biological activities reported for piperidin-4-one and its derivatives, including anticancer, antiviral, and antimicrobial effects, underscore the versatility of this core structure.[1][2] Furthermore, derivatives of 4-hydroxypiperidine have shown high affinity for various receptors, including nociceptin and opioid receptors.[3][4] The structural features of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol, particularly the presence of two basic nitrogen atoms and a hydroxyl group, suggest its potential as a modulator of central nervous system (CNS) targets, such as opioid or sigma receptors.[5][6]
Deconstructing the Pharmacophore: A Systematic SAR Analysis
To understand the SAR of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol, we will dissect the molecule into its constituent functional groups and analyze the probable impact of modifications to each on its biological activity. A pharmacophore is an abstract representation of the essential molecular features required for a ligand to interact with a specific biological target.[7]
The Piperidin-4-ol Core: A Foundation for Interaction
The piperidin-4-ol moiety serves as the central scaffold, and its features are critical for establishing the initial interactions with a target receptor.
-
The Piperidine Ring: This saturated heterocycle provides a three-dimensional framework that positions the other functional groups in a specific orientation for optimal receptor binding. Its chair-like conformation is a key determinant of the spatial relationship between the substituents.
-
The 4-Hydroxyl Group: The tertiary alcohol at the C4 position is a crucial feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions with polar residues in a receptor's binding pocket.[8] The presence of this hydroxyl group also influences the molecule's overall polarity and potential for metabolic transformation.
The N-Methyl Group: Modulating Basicity and Lipophilicity
The methyl group attached to the piperidine nitrogen plays a significant role in fine-tuning the molecule's physicochemical properties and receptor affinity.
-
Basicity: The N-methyl group increases the basicity of the piperidine nitrogen compared to a secondary amine. At physiological pH, this nitrogen will be protonated, allowing for a strong ionic interaction with an anionic residue (e.g., aspartate or glutamate) in the receptor binding site. This cationic center is a common feature in ligands for many aminergic GPCRs.
-
Lipophilicity and Selectivity: Altering the N-substituent is a common strategy in medicinal chemistry to modulate lipophilicity, which can affect cell permeability, metabolic stability, and target selectivity. For instance, in a series of 4-(2-aminoethyl)piperidine derivatives targeting the σ1 receptor, 1-methylpiperidines demonstrated high affinity and selectivity.[5]
The 4-(2-Aminoethyl) Side Chain: The Primary Point of Engagement
The aminoethyl side chain at the C4 position introduces a second basic center and provides a vector for further interaction with the target.
-
The Primary Amine: The terminal primary amine is another key site for hydrogen bonding and ionic interactions. Its pKa and protonation state at physiological pH will be critical for receptor recognition.
-
The Ethyl Linker: The two-carbon chain separating the piperidine ring from the terminal amine provides optimal spacing for many receptor interactions. The length and flexibility of this linker can be modified to probe the topology of the binding pocket.
A Hypothetical Pharmacophore Model
Based on the analysis of the structural components, a hypothetical pharmacophore model for the activity of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol can be proposed. This model highlights the key features necessary for receptor binding.
Caption: Hypothetical pharmacophore model for 4-(2-Aminoethyl)-1-methylpiperidin-4-ol.
Experimental Protocols for SAR Elucidation
A systematic approach to medicinal chemistry is essential for validating the hypothesized SAR and optimizing the lead compound. This involves the synthesis of analogs and their evaluation in relevant biological assays.
Workflow for a Structure-Activity Relationship Study
The following diagram illustrates a typical workflow for an SAR study, from analog design to lead optimization.
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- 3. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Aminoethyl)-1-methylpiperidin-4-OL: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its role as a versatile pharmacophore. Within this class of compounds, N-substituted 4-aminoalkylpiperidines are of particular interest due to their potential to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This technical guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, predicted spectroscopic data, potential applications, and safety considerations for the novel compound 4-(2-Aminoethyl)-1-methylpiperidin-4-OL. As a Senior Application Scientist, this document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry and drug discovery, offering both theoretical insights and practical methodologies.
Molecular Structure and Physicochemical Properties
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is a tertiary amine and a primary alcohol, incorporating a hydrophilic aminoethyl side chain at the C4 position of a 1-methylpiperidine ring. The presence of a hydroxyl group and a primary amine is expected to significantly influence its solubility in aqueous and organic solvents, as well as its hydrogen bonding capacity.
| Property | Predicted Value |
| Molecular Formula | C8H18N2O |
| Molecular Weight | 158.24 g/mol |
| Topological Polar Surface Area | 49.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| LogP (Predicted) | -0.5 to 0.5 |
Proposed Synthetic Pathway
Given that 4-(2-Aminoethyl)-1-methylpiperidin-4-OL is not readily commercially available, a de novo synthesis is required. The following multi-step pathway is proposed, starting from the commercially available 1-methyl-4-piperidone. This synthetic route is designed to be robust and adaptable, employing well-established reactions in organic chemistry.
Caption: Proposed synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL.
Experimental Protocol:
Step 1: Synthesis of 1-Methyl-4-(cyanomethylidene)piperidine (Wittig-Horner Reaction)
The Wittig-Horner reaction provides a reliable method for the olefination of ketones to form α,β-unsaturated nitriles.[1][2] This reaction offers a strategic advantage by introducing the two-carbon side chain precursor in a single step.
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-4-(cyanomethylidene)piperidine.
Step 2: Synthesis of 4-(Cyanomethyl)-1-methylpiperidin-4-ol (Hydroboration-Oxidation)
While a Grignard reaction with a protected aminoethyl Grignard reagent on 1-methyl-4-piperidone is an alternative, the hydroboration-oxidation of the exocyclic double bond of the intermediate from Step 1 is a plausible route to introduce the hydroxyl group at the 4-position while retaining the nitrile. A subsequent nitrile reduction would lead to the desired product. However, a more direct approach would be a nucleophilic addition to the ketone.
Alternative and More Direct Step 2 & 3:
Step 2a: Synthesis of 4-(Cyanomethyl)-1-methylpiperidin-4-ol (Nucleophilic Addition)
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
To the LDA solution, add acetonitrile (1.0 eq) dropwise and stir for 30 minutes at -78 °C to form the cyanomethyl anion.
-
Add a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous THF to the anion solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(cyanomethyl)-1-methylpiperidin-4-ol.
Step 3: Synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL (Nitrile Reduction)
The reduction of the nitrile to a primary amine is a critical final step.[3][4] Lithium aluminum hydride (LiAlH4) is a potent reducing agent suitable for this transformation.[5] Catalytic hydrogenation is another viable option.[6]
-
To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C, add a solution of 4-(cyanomethyl)-1-methylpiperidin-4-ol (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing) or by crystallization of a salt (e.g., hydrochloride or oxalate) to afford 4-(2-aminoethyl)-1-methylpiperidin-4-OL.
Predicted Spectroscopic Data
The structural elucidation of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL would rely on a combination of spectroscopic techniques. The following are predicted data based on the analysis of similar structures.[7][8][9]
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.8 - 2.6 | m | 4H | H-2, H-6 (piperidine) |
| ~ 2.75 | t | 2H | -CH₂-NH₂ |
| ~ 2.30 | s | 3H | N-CH₃ |
| ~ 1.8 - 1.6 | m | 4H | H-3, H-5 (piperidine) |
| ~ 1.65 | t | 2H | -CH₂-CH₂-NH₂ |
| (variable) | br s | 3H | -OH, -NH₂ |
Note: The chemical shifts of the piperidine ring protons are expected to be complex due to conformational flexibility and the presence of the substituents. The protons of the OH and NH₂ groups will be broad and their chemical shifts will be dependent on concentration and solvent.[10][11]
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 70.0 | C-4 (piperidine) |
| ~ 55.0 | C-2, C-6 (piperidine) |
| ~ 46.0 | N-CH₃ |
| ~ 42.0 | -CH₂-NH₂ |
| ~ 38.0 | -CH₂-CH₂-NH₂ |
| ~ 35.0 | C-3, C-5 (piperidine) |
Mass Spectrometry (Predicted, ESI+)
The electrospray ionization mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺.
| m/z | Assignment |
| 159.15 | [M+H]⁺ |
Fragmentation Pattern:
The fragmentation of N-methylpiperidine derivatives in mass spectrometry is often characterized by α-cleavage adjacent to the nitrogen atom.[12][13][14] The loss of the N-methyl group or ring-opening fragmentation pathways are also common. For 4-(2-Aminoethyl)-1-methylpiperidin-4-OL, key fragmentation pathways could include:
-
Loss of water (-18 Da): from the hydroxyl group.
-
Loss of the aminoethyl side chain: leading to a fragment corresponding to the 1-methyl-4-hydroxypiperidine cation.
-
Cleavage of the piperidine ring: resulting in various smaller charged fragments.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Potential Applications in Drug Discovery
The 4-(2-aminoethyl)piperidine scaffold is a key structural element in a number of biologically active compounds. Notably, derivatives of this scaffold have shown significant affinity for sigma (σ) receptors, particularly the σ₁ subtype.[15][16]
Sigma-1 (σ₁) Receptor Ligands
The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising therapeutic target for a range of central nervous system (CNS) disorders, including neuropathic pain, depression, and neurodegenerative diseases.[17] The structural features of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL, specifically the tertiary amine and the flexible aminoethyl side chain, are consistent with the pharmacophore models for σ₁ receptor ligands.[18] The N-methyl group and the C4-hydroxyl group can be systematically modified to explore the structure-activity relationships (SAR) and optimize binding affinity and selectivity.[19]
The development of novel σ₁ receptor ligands with tailored pharmacological profiles (agonist, antagonist, or modulator) is an active area of research. 4-(2-Aminoethyl)-1-methylpiperidin-4-OL represents a novel, synthetically accessible starting point for the generation of a library of compounds for screening against the σ₁ receptor and other CNS targets.
Safety and Handling
As with any novel chemical compound, 4-(2-Aminoethyl)-1-methylpiperidin-4-OL should be handled with appropriate caution in a well-ventilated laboratory fume hood. Based on the structural alerts (tertiary amine, primary amine, piperidine ring), the following safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
For detailed safety information, it is always advisable to consult the Safety Data Sheet (SDS) of structurally related compounds until an SDS for the title compound becomes available.
Conclusion
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is a novel compound with significant potential for applications in medicinal chemistry, particularly in the discovery of new CNS-active agents. This in-depth technical guide has provided a plausible and detailed synthetic route, predicted spectroscopic data for its characterization, and highlighted its potential as a scaffold for the development of σ₁ receptor ligands. The experimental protocols and theoretical insights presented herein are intended to empower researchers to synthesize, characterize, and explore the biological activity of this and related compounds, thereby contributing to the advancement of drug discovery and development.
References
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Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
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Xu, J., et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry, 41(26), 5035-5043. [Link]
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Manimekalai, A., et al. (2007). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. E-Journal of Chemistry, 4(4), 500-508. [Link]
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
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Berardi, F., et al. (2014). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 57(11), 4679-4691. [Link]
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ResearchGate. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
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ResearchGate. (2022). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. [Link]
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Zlatović, M. V., et al. (2006). Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor. Journal of the Serbian Chemical Society, 71(11), 1125-1135. [Link]
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Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Cobar, O. M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1649-1659. [Link]
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ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Adinolfi, B., et al. (2019). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 180, 203-216. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol, a valuable tertiary amino alcohol scaffold and a key building block in medicinal chemistry. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer practical insights into potential challenges. The protocol is designed as a self-validating system, incorporating in-process checks and robust purification strategies to ensure the reliable attainment of the target compound with high purity. This guide is grounded in authoritative chemical literature and established safety protocols, providing researchers with a trusted resource for their synthetic endeavors.
Introduction: Significance and Strategic Application
The piperidine moiety is a privileged scaffold in modern drug discovery, appearing in a vast number of clinically approved pharmaceuticals.[1] Specifically, 4-substituted-1-methylpiperidine derivatives are crucial intermediates in the development of potent and selective ligands for various biological targets. The title compound, 4-(2-Aminoethyl)-1-methylpiperidin-4-ol, is of particular interest as it incorporates a tertiary alcohol and a primary amine, offering multiple points for further chemical elaboration. This structure is a key precursor for novel σ1 receptor ligands, which have shown potential in treating neurological disorders and exhibiting antiproliferative properties in cancer cell lines.[2] Its synthesis is therefore a critical step for research programs aimed at exploring this chemical space.
Retrosynthetic Analysis and Strategy
The synthesis is strategically designed as a two-step process commencing from the commercially available and inexpensive starting material, 1-methyl-4-piperidone. This approach is predicated on two robust and well-documented transformations in organic chemistry: nucleophilic addition to a ketone and the reduction of a nitrile.
-
Step 1: Cyanomethylation. The first key transformation involves the formation of a new carbon-carbon bond at the C4 position of the piperidone ring. This is achieved via the nucleophilic addition of a cyanomethyl anion, generated in situ from acetonitrile and a strong base. This step installs the required two-carbon side chain and a nitrile functional group, which serves as a masked primary amine.
-
Step 2: Nitrile Reduction. The terminal nitrile group of the intermediate, 4-(cyanomethyl)-1-methylpiperidin-4-ol, is then reduced to the corresponding primary amine to yield the final product. Lithium aluminum hydride (LAH) is selected as the reducing agent for its high efficacy in this transformation.
This pathway is advantageous due to its convergency, high yields, and the reliability of the chosen reactions.
Caption: Overall two-step synthetic scheme.
Part I: Synthesis of 4-(Cyanomethyl)-1-methylpiperidin-4-ol (Intermediate)
Expertise & Experience: The Causality Behind the Protocol
The core of this step is the generation of the acetonitrile carbanion (⁻CH₂CN). Acetonitrile's α-protons are weakly acidic (pKa ≈ 31 in DMSO), necessitating the use of a very strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is the reagent of choice. The reaction must be conducted under strictly anhydrous conditions and at low temperatures (-78 °C) for two critical reasons:
-
Anion Stability: The lithiated acetonitrile is highly reactive and thermally unstable. Low temperatures prevent its decomposition and self-condensation, where the anion attacks the nitrile of a neutral acetonitrile molecule.[3]
-
Preventing Side Reactions: n-BuLi reacts violently with water and protic solvents. Any moisture would quench the base, halting the reaction. An inert atmosphere (Nitrogen or Argon) is mandatory to exclude both moisture and oxygen.
The slow, dropwise addition of the ketone to the pre-formed anion solution (inverse addition) is crucial to maintain a low concentration of the ketone, minimizing potential side reactions like enolization.
Detailed Experimental Protocol: Intermediate Synthesis
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-Methyl-4-piperidone | ≥98% | Sigma-Aldrich | Store under nitrogen. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | Highly reactive; handle with extreme care. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific | Use a freshly opened bottle or distill. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. |
| Saturated aq. NH₄Cl Solution | Reagent Grade | For quenching the reaction. | |
| Diethyl Ether (Et₂O) | ACS Grade | For extraction. | |
| Anhydrous Magnesium Sulfate | Laboratory Grade | For drying. | |
| Two-neck round-bottom flask | 250 mL | Oven-dried before use. | |
| Magnetic stirrer & stir bar | |||
| Septa, needles, and syringes | For anhydrous transfers. | ||
| Low-temperature bath | Dry ice/acetone or cryocooler (-78 °C). |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the 250 mL two-neck flask, equipped with a magnetic stir bar and a septum, under a stream of dry nitrogen. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add anhydrous tetrahydrofuran (THF, 80 mL) via a cannula or syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Anion Formation: Slowly add anhydrous acetonitrile (2.3 mL, 44 mmol, 1.1 eq) to the cold THF. Following this, add n-butyllithium (17.6 mL of 2.5 M solution in hexanes, 44 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting milky white suspension at -78 °C for 1 hour.
-
Ketone Addition: In a separate, dry flask, prepare a solution of 1-methyl-4-piperidone (4.52 g, 40 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the cold anion suspension over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane; Stain: Potassium Permanganate).
-
Quenching: Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Caution: The quench is exothermic.
-
Work-up: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether (100 mL), and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product, 4-(cyanomethyl)-1-methylpiperidin-4-ol, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Part II: Synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol (Final Product)
Trustworthiness: A Self-Validating Protocol with Embedded Safety
The reduction of a nitrile to a primary amine using Lithium Aluminum Hydride (LAH) is a powerful and reliable method.[4] However, LAH is an extremely reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5][6] The trustworthiness of this protocol hinges on the uncompromising adherence to safety procedures.
CRITICAL SAFETY DIRECTIVE: All operations involving LAH must be conducted in a certified chemical fume hood, away from any water sources. The user must wear a fire-retardant lab coat, safety goggles, and appropriate gloves.[7] A Class D fire extinguisher (for combustible metals) must be immediately accessible.[6] Never work with LAH alone.
The Fieser workup is a standardized, sequential quenching procedure designed to safely neutralize excess LAH and produce a granular, easily filterable precipitate of aluminum salts. The precise, slow, and cooled addition of water, followed by aqueous sodium hydroxide, is non-negotiable to control the highly exothermic reaction and prevent uncontrolled hydrogen release.
Detailed Experimental Protocol: LAH Reduction
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-(Cyanomethyl)-1-methylpiperidin-4-ol | Crude from Part I | ||
| Lithium Aluminum Hydride (LAH) | Powder or pellets | Sigma-Aldrich | EXTREMELY REACTIVE. Handle under inert gas.[5] |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | |
| Water (H₂O) | Deionized | For quenching. | |
| Sodium Hydroxide (NaOH) Solution | 15% (w/v) aqueous | For quenching. | |
| Celite® | Filter aid | Optional, for aiding filtration. |
Step-by-Step Procedure:
-
Apparatus Setup: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride (3.0 g, 80 mmol, 2.0 eq) in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Substrate Addition: Dissolve the crude 4-(cyanomethyl)-1-methylpiperidin-4-ol (assuming 40 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension via an addition funnel. The addition may be mildly exothermic; use an ice bath to maintain control if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting nitrile has been consumed.
-
Cooling: After the reaction is complete, cool the flask to 0 °C in an ice-water bath. This is a critical step before quenching.
-
Fieser Workup (Quenching): For a reaction with 'X' grams of LAH, sequentially and very slowly add:
-
'X' mL of water.
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. For this protocol (3.0 g LAH):
-
EXTREMELY SLOWLY add 3.0 mL of water dropwise. Vigorous bubbling (H₂ gas) will occur. Ensure the flask has adequate headspace and is well-vented through the condenser.
-
Next, EXTREMELY SLOWLY add 3.0 mL of 15% NaOH solution dropwise.
-
Finally, SLOWLY add 9.0 mL of water.
-
-
Precipitate Formation: Stir the resulting mixture vigorously at room temperature for 1 hour. A granular white precipitate of aluminum salts should form.
-
Filtration and Purification: Filter the suspension through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with THF (3 x 50 mL). Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil is the target compound, 4-(2-Aminoethyl)-1-methylpiperidin-4-ol. Further purification can be achieved by vacuum distillation or crystallization if a suitable salt can be formed.
Caption: Post-reaction work-up and purification workflow.
Quantitative Data Summary
| Step | Starting Material | Reagents | Molar Ratio (vs. SM) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 1-Methyl-4-piperidone | MeCN, n-BuLi | 1.1 / 1.1 | Anhydrous THF | -78 | 2 | 85-95% |
| 2 | 4-(Cyanomethyl)-1-methyl...-ol | LiAlH₄ | 2.0 | Anhydrous THF | 66 | 4-6 | 80-90% |
Characterization of Final Product
The identity and purity of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the N-methyl group (singlet), the piperidine ring protons (multiplets), the ethyl bridge protons (triplets or complex multiplets), and exchangeable peaks for the -OH and -NH₂ protons.
-
¹³C NMR: Expect distinct signals for each of the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (C₈H₁₈N₂O, MW = 158.24).
-
Infrared (IR) Spectroscopy: Look for characteristic broad absorption bands for the O-H and N-H stretches (typically in the 3200-3500 cm⁻¹ region) and C-N stretches.
References
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Schläger, S., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
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ResearchGate. (2015). Does anybody know the reaction monitoring methodology for the anion formation of acetonitrile using n-Butyl lithium base?. Retrieved from [Link]
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-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
ResearchGate. (2016). Hydrogenation of dinitriles over Raney®-Ni catalyst. Retrieved from [Link]
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-
PubMed. (2006). Platinum(II)-mediated coupling reactions of acetonitrile with the exocyclic nitrogen of 9-methyladenine and 1-methylcytosine. Retrieved from [Link]
-
NJ.gov. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Retrieved from [Link]
-
ChemBK. (n.d.). 1-methylpiperidin-4-ol. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpiperidin-4-ol. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. westliberty.edu [westliberty.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. nj.gov [nj.gov]
Synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It offers an in-depth look at a reliable two-step synthetic route, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations.
Introduction
4-(2-Aminoethyl)-1-methylpiperidin-4-ol and its derivatives are important scaffolds in the design of various therapeutic agents. The presence of a tertiary alcohol, a tertiary amine within the piperidine ring, and a primary amino group provides multiple points for molecular diversification, making it an attractive intermediate for creating libraries of compounds for biological screening. The synthesis outlined herein proceeds through two key transformations: the nucleophilic addition of a cyanide equivalent to 1-methyl-4-piperidone to form a cyanomethyl intermediate, followed by the reduction of the nitrile to the desired primary amine.
Synthesis Overview
The synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol is achieved in two main steps starting from the commercially available 1-methyl-4-piperidone.
Step 1: Synthesis of 4-(cyanomethyl)-1-methylpiperidin-4-ol
This step involves the nucleophilic addition of the anion of acetonitrile to the carbonyl group of 1-methyl-4-piperidone. Acetonitrile is first deprotonated using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate the lithioacetonitrile carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol, 4-(cyanomethyl)-1-methylpiperidin-4-ol.
Step 2: Reduction of 4-(cyanomethyl)-1-methylpiperidin-4-ol to 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
The nitrile functional group of the intermediate is then reduced to a primary amine using a powerful reducing agent, Lithium Aluminum Hydride (LAH). This reaction converts the carbon-nitrogen triple bond into a carbon-nitrogen single bond by the addition of hydride ions, followed by protonation during the workup. This step requires stringent anhydrous conditions and careful handling of LAH, a pyrophoric reagent.
Reaction Pathway Diagram
Caption: Overall synthetic route for 4-(2-Aminoethyl)-1-methylpiperidin-4-ol.
Experimental Protocols
Part 1: Synthesis of 4-(cyanomethyl)-1-methylpiperidin-4-ol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methyl-4-piperidone | 113.16 | 10.0 g | 88.37 mmol |
| Acetonitrile | 41.05 | 4.0 mL (3.1 g) | 75.5 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 35.3 mL | 88.25 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aq. Ammonium Chloride | - | 100 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Instrumentation:
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Nitrogen/Argon inlet
-
Septa
-
Syringes and needles
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the cyanomethyl intermediate.
Procedure:
-
Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a septum is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF, 150 mL) and acetonitrile (4.0 mL, 75.5 mmol) are added to the flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Formation of Lithioacetonitrile: n-Butyllithium (35.3 mL of a 2.5 M solution in hexanes, 88.25 mmol) is added dropwise to the stirred solution at -78 °C over 20 minutes. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the lithioacetonitrile.
-
Addition of Ketone: A solution of 1-methyl-4-piperidone (10.0 g, 88.37 mmol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Workup: The reaction is cooled to 0 °C in an ice bath and carefully quenched by the slow addition of saturated aqueous ammonium chloride (100 mL).
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(cyanomethyl)-1-methylpiperidin-4-ol as a solid.
Part 2: Reduction of 4-(cyanomethyl)-1-methylpiperidin-4-ol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(cyanomethyl)-1-methylpiperidin-4-ol | 154.21 | 10.0 g | 64.8 mmol |
| Lithium Aluminum Hydride (LAH) | 37.95 | 4.92 g | 129.6 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Water | 18.02 | ~20 mL | - |
| 15% aq. Sodium Hydroxide | - | ~5 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Instrumentation:
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Nitrogen/Argon inlet
Safety Precautions for Lithium Aluminum Hydride (LAH):
Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-reactive substance. It can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas. All manipulations involving LAH must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including a fire-retardant lab coat, safety glasses, and appropriate gloves, is mandatory. A Class D fire extinguisher for combustible metals must be readily accessible.
Procedure:
-
LAH Suspension: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, a suspension of Lithium Aluminum Hydride (4.92 g, 129.6 mmol) in anhydrous THF (150 mL) is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Nitrile: A solution of 4-(cyanomethyl)-1-methylpiperidin-4-ol (10.0 g, 64.8 mmol) in anhydrous THF (100 mL) is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction (Fieser Workup): After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The excess LAH is quenched by the slow and careful dropwise addition of water (5 mL), followed by the dropwise addition of 15% aqueous sodium hydroxide (5 mL), and finally, the dropwise addition of water (15 mL). This procedure should be performed with extreme caution due to the vigorous evolution of hydrogen gas.
-
Filtration and Extraction: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite. The filter cake is washed with THF (2 x 50 mL). The combined filtrate is dried over anhydrous magnesium sulfate.
-
Concentration and Purification: The solvent is removed under reduced pressure to yield the crude 4-(2-Aminoethyl)-1-methylpiperidin-4-ol. The product can be further purified by vacuum distillation or recrystallization if necessary.
Data Analysis and Characterization
Predicted Spectroscopic Data:
4-(cyanomethyl)-1-methylpiperidin-4-ol (Intermediate):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~2.70 (s, 2H, -CH₂CN), ~2.50-2.65 (m, 4H, piperidine -CH₂-N), ~2.35 (s, 3H, -NCH₃), ~1.70-1.85 (m, 4H, piperidine -CH₂-C-OH), ~1.50 (s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~118 (-CN), ~70 (C-OH), ~55 (piperidine -CH₂-N), ~46 (-NCH₃), ~38 (piperidine -CH₂-C-OH), ~25 (-CH₂CN).
-
IR (KBr, cm⁻¹): ~3400 (br, O-H), ~2950-2800 (C-H), ~2250 (w, C≡N).
-
Mass Spectrometry (EI): m/z (%) = 154 (M⁺), 139, 125, 96, 71, 58.
4-(2-Aminoethyl)-1-methylpiperidin-4-ol (Final Product):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~2.90 (t, 2H, -CH₂NH₂), ~2.50-2.65 (m, 4H, piperidine -CH₂-N), ~2.35 (s, 3H, -NCH₃), ~1.80 (t, 2H, -C-CH₂-CH₂NH₂), ~1.60-1.75 (m, 4H, piperidine -CH₂-C-OH), ~1.40 (s, 3H, -OH, -NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~71 (C-OH), ~55 (piperidine -CH₂-N), ~46 (-NCH₃), ~42 (-CH₂NH₂), ~38 (piperidine -CH₂-C-OH), ~35 (-C-CH₂-CH₂NH₂).
-
IR (KBr, cm⁻¹): ~3400 (br, O-H), ~3300 (br, N-H), ~2950-2800 (C-H).
-
Mass Spectrometry (EI): m/z (%) = 158 (M⁺), 141, 128, 112, 96, 71, 58.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol. By carefully following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development. The provided workflow diagrams and predicted characterization data serve as useful guides for the successful execution and verification of the synthesis.
References
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. This article describes the synthesis of various 4-(2-aminoethyl)piperidine scaffolds, providing context for the utility of the target molecule. Available at: [Link]
-
LAH Reduction of Nitriles to Amines. This document provides a general overview of the reduction of nitriles to primary amines using lithium aluminum hydride. Available at: [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. This resource from Chemistry LibreTexts details the mechanism of nitrile reduction with LAH. Available at: [Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. This article from ACS Chemical Health & Safety provides comprehensive safety guidelines for handling LAH. Available at: [Link]
-
Quenching Reactions: Lithium Aluminium Hydride. This resource from Chemistry LibreTexts describes various methods for safely quenching LAH reactions. Available at: [Link]
-
PubChem Database. This database was used to find physical and chemical properties of related compounds. Available at: [Link]
Application Note: Characterization of Histaminergic Affinity using 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
Introduction & Biological Context
The compound 4-(2-Aminoethyl)-1-methylpiperidin-4-ol (herein referred to as AMPO ) is a pharmacologically significant piperidine derivative. Structurally, it serves as a critical intermediate in the synthesis of Alcaftadine (Lastacaft®), a broad-spectrum antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis [1].
While Alcaftadine exhibits high affinity for Histamine H1, H2, and H4 receptors, the binding profile of the core pharmacophore AMPO requires independent validation to understand structure-activity relationships (SAR). This Application Note details the protocol for characterizing AMPO using Radioligand Binding Assays (RBA).
We present two distinct workflows:
-
Competition Binding: Determining the affinity (
) of "cold" (unlabeled) AMPO by displacing a standard radioligand ([³H]-Pyrilamine) at the H1 receptor. -
Saturation Binding: A validation protocol for scenarios where AMPO is custom-radiolabeled ([³H]-AMPO) to determine its direct dissociation constant (
).
Materials & Reagents
Biological Source
-
Receptor Source: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human Histamine H1 Receptor (hH1R). Alternatively, Guinea Pig Cerebellum homogenate (rich in H1 receptors) may be used.
-
Membrane Concentration: Adjusted to 5–10 µg protein per well.
Ligands
| Role | Compound | Concentration Range | Notes |
| Radioligand | [³H]-Pyrilamine (Mepyramine) | 0.5 – 15 nM | Specific Activity: ~20–30 Ci/mmol |
| Test Compound | AMPO (4-(2-Aminoethyl)-1-methylpiperidin-4-ol) | Dissolve in DMSO, dilute in buffer | |
| NSB Definition | Promethazine or Unlabeled Pyrilamine | 10 µM (Saturating) | Blocks all specific sites |
Buffers
-
Assay Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4 at 25°C. -
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice-cold).
-
Filter Pre-soak: 0.3% Polyethyleneimine (PEI) in water (Reduces binding of cationic amines to glass fiber).
Experimental Workflow Visualization
The following diagram outlines the critical path for the binding assay, ensuring data integrity through rigorous separation of bound vs. free ligand.
Figure 1: High-throughput workflow for Histamine H1 Receptor radioligand binding.
Detailed Protocol: Competition Binding ( Determination)
This is the primary method to determine the affinity of AMPO. We measure the ability of AMPO to displace the known high-affinity ligand [³H]-Pyrilamine.
Step 1: Preparation
-
Filter Pre-treatment: Soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour. This is critical for amine-containing ligands like AMPO to prevent non-specific adherence to the filter [2].
-
Ligand Dilution: Prepare serial dilutions of AMPO in Assay Buffer (range:
M to M).
Step 2: Assay Assembly (96-well Plate)
Pipette reagents into wells in the following order (Final Volume: 200 µL):
| Component | Volume | Purpose |
| Assay Buffer | 100 µL | Volume adjustment |
| NSB Agent (or Buffer) | 25 µL | Define Non-Specific Binding (in control wells) |
| AMPO (Test) | 25 µL | The competitor (in experimental wells) |
| [³H]-Pyrilamine | 25 µL | Fixed conc. (~2 nM, near its |
| Membranes | 50 µL | Initiates the reaction |
Step 3: Incubation
-
Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.
-
Scientific Rationale: H1 receptors reach equilibrium rapidly. 60 minutes ensures steady-state conditions without significant receptor degradation.
Step 4: Termination & Counting
-
Harvest using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash filters
with 3 mL ice-cold Wash Buffer. Rapid washing (<10 sec) prevents dissociation of the specific complex. -
Dry filters, add liquid scintillation cocktail, and count for 1 minute/well.
Detailed Protocol: Saturation Binding ( Determination)
Use this protocol if you have synthesized [³H]-AMPO to validate it as a tracer.
Experimental Design
Instead of a fixed radioligand concentration, vary [³H]-AMPO concentration (e.g., 0.1 nM to 30 nM) while keeping the protein constant.
-
Total Binding: Increasing [³H]-AMPO + Membranes.
-
Non-Specific Binding (NSB): Increasing [³H]-AMPO + Membranes + 10 µM Promethazine.
-
Specific Binding: Derived mathematically:
.
Data Logic & Calculation
The following logic tree illustrates how raw CPM data is transformed into affinity constants.
Figure 2: Analytical logic for deriving specific binding constants.
Data Analysis & Interpretation
Competition Binding (IC50 to Ki)
Plot % Specific Binding (y-axis) vs. Log [AMPO] (x-axis).
Use the Cheng-Prusoff Equation to calculate the inhibition constant (
- : Concentration of AMPO displacing 50% of specific binding.
- : Concentration of [³H]-Pyrilamine used (e.g., 2 nM).
- : Dissociation constant of [³H]-Pyrilamine (typically ~1.5 nM for hH1R) [3].
Interpretation of Results
- : AMPO is a high-affinity ligand, suggesting the piperidine-ethanolamine motif is the primary driver of Alcaftadine's potency.
- : Low affinity. This would suggest that the tricyclic benzazepine structure of Alcaftadine (fused to the piperidine) is essential for receptor anchoring.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High NSB (>40%) | Cationic binding to filters | Ensure filters are soaked in 0.3% PEI; use glass tubes instead of plastic to prevent adsorption. |
| Low Total Binding | Receptor degradation | Use fresh protease inhibitors; ensure membranes are stored at -80°C. |
| Hill Slope | Negative Cooperativity or Multiple Sites | Check for H1/H4 receptor crosstalk if using tissue homogenates rather than cloned cells. |
References
-
Alcaftadine Structure & Pharmacology: PubChem Compound Summary for CID 11660237, Alcaftadine. National Center for Biotechnology Information (2024). [Link]
-
Filter Binding Protocols: Bruns, R. F., et al. (1983). Binding of antagonists to histamine H1 receptors in the brain. Molecular Pharmacology. [Link]
-
H1 Receptor Binding Constants: IUPHAR/BPS Guide to PHARMACOLOGY. Histamine H1 receptor ligands. [Link][1][2][3]
-
Standard Radioligand Binding Methodology: Maguire, J. J., et al. (2012). The importance of pharmacological characterisation in the discovery and development of novel drugs. British Journal of Pharmacology. [Link]
Sources
Application Notes & Protocols: A Framework for Evaluating 4-(2-Aminoethyl)-1-methylpiperidin-4-OL in Cancer Cell Lines
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic accessibility. In oncology, piperidine derivatives have emerged as potent agents, with several compounds receiving FDA approval and many more under active investigation. These molecules exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical oncogenic signaling pathways.[1][2]
This document provides a comprehensive guide for the initial in vitro characterization of a novel piperidine-containing compound, 4-(2-Aminoethyl)-1-methylpiperidin-4-OL . As specific biological data for this compound is not yet widely available, this guide establishes a logical, multi-phased experimental workflow. It is designed for researchers in oncology and drug development to systematically evaluate its cytotoxic potential and elucidate its mechanism of action in cancer cell lines, thereby determining its promise as a potential therapeutic candidate.
Section 1: Compound Profile, Safety, and Preparation
Compound Characteristics
-
IUPAC Name: 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
-
Molecular Formula: C₇H₁₆N₂O[3]
-
Molecular Weight: 144.22 g/mol [3]
-
Structure:
(Image Source: PubChem CID 2756425)
Safety and Handling
As a novel amine-containing heterocyclic compound, 4-(2-Aminoethyl)-1-methylpiperidin-4-OL should be handled with care. Safety data for structurally similar piperidine derivatives indicate potential hazards.
CAUTION:
-
Causes skin irritation and serious eye damage.[4]
-
May cause respiratory irritation.[4]
-
May be flammable and form explosive mixtures with air.[5]
-
Toxicity profiles for novel compounds are incomplete. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
Required Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[6]
-
Handle the compound, especially concentrated stock solutions, within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[7]
Preparation of Stock and Working Solutions
The solubility of a novel compound must be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for cell-based assays.
Protocol: Stock Solution Preparation (10 mM)
-
Calculation: Determine the mass of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL needed for your desired stock volume and concentration (e.g., for 10 mL of a 10 mM stock, you need 1.442 mg).
-
Dissolution: Aseptically weigh the compound and dissolve it in high-purity, sterile-filtered DMSO.
-
Mixing: Vortex thoroughly until the compound is fully dissolved. A brief, gentle warming in a 37°C water bath may be required.
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol: Working Solution Preparation
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations for your experiment.
-
Crucial Control: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed 0.5%. Include a "vehicle control" (medium with the same final DMSO concentration as the highest dose treatment) in all experiments to account for any solvent-induced effects.
Section 2: Phase I - Determination of Cytotoxic Activity
The initial step is to assess the compound's effect on cancer cell viability and determine its half-maximal inhibitory concentration (IC₅₀). The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[8][9]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity.
Protocol: MTT Cell Viability Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116) and a non-cancerous cell line (e.g., MCF-10A).
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[10]
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Mix gently on an orbital shaker for 5-10 minutes. Measure the absorbance at 570 nm.
Data Presentation: IC₅₀ Values
The IC₅₀ value represents the concentration of the compound required to inhibit cell viability by 50%. This is a key metric for comparing potency.
| Cell Line | Type | Incubation Time | IC₅₀ (µM) |
| MCF-7 | Breast (ER+) | 48h | [Experimental Value] |
| MDA-MB-231 | Breast (Triple-Negative) | 48h | [Experimental Value] |
| HCT116 | Colon | 48h | [Experimental Value] |
| MCF-10A | Non-cancerous Breast | 48h | [Experimental Value] |
Section 3: Phase II - Elucidating the Mechanism of Action
Once cytotoxicity is confirmed, the next phase investigates how the compound kills cancer cells. Key mechanisms include inducing programmed cell death (apoptosis) or halting cell division (cell cycle arrest).
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a DNA-intercalating dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[12]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately on a flow cytometer.
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Cell Cycle Analysis
This assay determines if the compound causes cells to accumulate in a specific phase of the cell cycle (G0/G1, S, or G2/M), indicating an interference with cell division machinery. It uses PI to stain the DNA of fixed and permeabilized cells, with fluorescence intensity directly proportional to DNA content.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound (2x IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Section 4: Phase III - Investigating Molecular Targets
Based on the mechanisms identified in Phase II, Western blotting can be used to investigate changes in key proteins within relevant signaling pathways. Many piperidine-based anticancer agents are known to modulate pathways like PI3K/Akt/mTOR or the intrinsic apoptosis pathway.[2][13]
Hypothetical Signaling Pathway: PI3K/Akt and Intrinsic Apoptosis
Caption: Hypothesized mechanism targeting Akt and apoptosis.
Protocol: Western Blotting
Procedure:
-
Cell Lysis: Treat cells as previously described. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize samples to equal protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Cleaved Caspase-3, Bcl-2, and a loading control like GAPDH or β-actin) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.
Data Interpretation:
-
A decrease in the p-Akt/total Akt ratio would suggest inhibition of the PI3K/Akt pathway.[16]
-
An increase in the level of Cleaved Caspase-3 indicates activation of the executioner phase of apoptosis.[15]
-
A decrease in the anti-apoptotic protein Bcl-2 would support the induction of the intrinsic apoptotic pathway.[17]
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Morgensztern, D., & McLeod, H. (2005). PI3K/Akt/mTOR pathway as a target for cancer therapy. Anti-Cancer Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. Retrieved from [Link]
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Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics. Retrieved from [Link]
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Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology. Retrieved from [Link]
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Owen, K. L., et al. (2020). JAK-STAT Signalling Pathway in Cancer. Cancers. Retrieved from [Link]
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D'Arcy, P., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Cell Death & Disease. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Evaluating the Anti-Tuberculosis Activity of Piperidinols
Introduction: The Rationale for Investigating Piperidinols Against Mycobacterium tuberculosis
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a major global health threat, necessitating the urgent development of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many existing treatments ineffective.[1][2] This landscape drives the exploration of new chemical scaffolds with unique mechanisms of action. Among these, piperidinol derivatives have emerged as a promising class of compounds.[3][4][5][6][7]
Piperidinols are synthetic compounds that have demonstrated potent antimycobacterial activity, with some analogues exhibiting Minimum Inhibitory Concentrations (MICs) in the low micromolar range (2.3-16.9 µM).[4] Their potential mechanism of action is of particular interest; some studies suggest that they may act as prodrugs, inhibiting essential enzymes like arylamine N-acetyltransferase (NAT), which is crucial for the intracellular survival of mycobacteria.[4][6] This guide provides a comprehensive experimental framework for researchers to reliably evaluate the anti-tuberculosis potential of novel piperidinol compounds, from initial screening to preliminary safety profiling.
Guiding Principles: A Self-Validating Experimental Workflow
The following protocols are designed to be a self-validating system, ensuring the generation of robust and reproducible data. The workflow progresses from determining the direct anti-mycobacterial activity of the piperidinol compounds to assessing their selectivity for the pathogen over host cells. This logical progression is crucial for identifying lead candidates with therapeutic potential.
Caption: Experimental workflow for evaluating piperidinol anti-TB activity.
Phase 1: Determination of Anti-Tuberculosis Activity
The primary objective of this phase is to determine the Minimum Inhibitory Concentration (MIC) of the piperidinol compounds against M. tuberculosis. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[8] For this, the Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method.[9][10][11]
Critical Consideration: Biosafety
All procedures involving the handling of live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[12][13][14][15] This includes the use of appropriate personal protective equipment (PPE), a certified biological safety cabinet, and adherence to strict protocols for waste decontamination.
Protocol 1: Microplate Alamar Blue Assay (MABA)
This protocol is adapted from established methodologies for determining the MIC of compounds against M. tuberculosis.[9][10][16]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Piperidinol compounds
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid or Rifampicin)
-
Incubator at 37°C
Procedure:
-
Preparation of Piperidinol Stock Solutions:
-
Dissolve the piperidinol compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth in a separate 96-well plate to create a range of working concentrations.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[17]
-
-
Assay Setup:
-
In a sterile 96-well microplate, add 100 µL of the appropriate piperidinol dilution to each well.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the compound.[3]
-
Include the following controls:
-
Positive Control: Wells with a known anti-TB drug (e.g., Isoniazid).
-
Negative Control (Growth Control): Wells with bacteria and broth only (containing the same percentage of DMSO as the compound wells).
-
Sterility Control: Wells with broth only.
-
-
-
Incubation:
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue (resazurin) to pink (resorufin).[10][16] A blue color indicates inhibition of bacterial growth, while a pink color signifies bacterial viability.
-
| Parameter | Recommended Value/Range | Rationale |
| Test Organism | M. tuberculosis H37Rv | Standard, well-characterized laboratory strain. |
| Growth Medium | Middlebrook 7H9 + OADC + Glycerol | Supports optimal growth of M. tuberculosis. |
| Inoculum Density | ~5 x 10^5 CFU/mL | Ensures a sufficient bacterial load for visible growth within the assay timeframe.[17] |
| Compound Dilutions | Two-fold serial dilutions | Allows for precise determination of the MIC. |
| Incubation Time | 7-11 days at 37°C | Sufficient time for the slow-growing M. tuberculosis to show visible growth in control wells.[3][8] |
| Endpoint Reading | Visual or Spectrophotometric | Visual assessment is straightforward; spectrophotometry can provide quantitative data. |
Phase 2: Assessing Cytotoxicity and Selectivity
A potent anti-tuberculosis compound must be selectively toxic to the pathogen with minimal harm to host cells. This phase evaluates the cytotoxicity of the piperidinol compounds against a relevant mammalian cell line and calculates the Selectivity Index (SI).
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[18][19][20]
Materials:
-
Mammalian cell line (e.g., human lung epithelial cells A549, macrophage cell line RAW264.7, or human monocyte-derived THP-1 macrophages)[1][16][20]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Piperidinol compounds
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidinol compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same percentage of DMSO as the compound wells) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[20]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
-
Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
-
Data Interpretation: The Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. It is the ratio of the cytotoxicity (IC50) to the anti-mycobacterial activity (MIC).[21][22]
SI = IC50 / MIC
A higher SI value indicates greater selectivity of the compound for M. tuberculosis over mammalian cells.[5][23][24] Generally, an SI value greater than 10 is considered promising for a potential drug candidate.[3]
Caption: Logical relationship for calculating and interpreting the Selectivity Index.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial in vitro evaluation of piperidinol compounds as potential anti-tuberculosis agents. By systematically determining the MIC and IC50, researchers can calculate the Selectivity Index, a key indicator of a compound's therapeutic potential. Promising candidates identified through this workflow can then be advanced to more complex studies, such as time-kill kinetics, intracellular activity assays using infected macrophages, and eventually, in vivo efficacy studies in animal models.[25][26] This structured approach ensures that resources are focused on compounds with the highest likelihood of success in the long and challenging journey of anti-TB drug development.
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Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]
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Lu, X., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(24), 7331–7335. [Link]
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Abuhammad, A., et al. (2013). Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages. Journal of Medicinal Chemistry, 56(17), 6872–6884. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG. [Link]
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Li, S., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology, 11, 1599. [Link]
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Al-Ostath, R. A., et al. (2022). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Molecules, 27(19), 6649. [Link]
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Abuhammad, A., et al. (2018). Identification of the anti‐mycobacterial functional properties of piperidinol derivatives. British Journal of Pharmacology, 175(14), 2898–2910. [Link]
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Early, J. V., et al. (2019). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(3), e02094-18. [Link]
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Samie, A., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 384. [Link]
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Kashyap, B., et al. (2015). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. Journal of Cancer Science & Therapy, 7(11), 345-351. [Link]
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Fullam, E., et al. (2013). Exploration of Piperidinols as Potential Antitubercular Agents. Molecules, 18(9), 11138–11157. [Link]
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World Health Organization. (2012). Essential biosafety measures for TB laboratories. In Tuberculosis laboratory biosafety manual. [Link]
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Li, S., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology, 11. [Link]
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ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]
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Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. [Link]
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Fullam, E., et al. (2013). Exploration of Piperidinols as Potential Antitubercular Agents. Molecules, 18(9), 11138-11157. [Link]
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Centers for Disease Control and Prevention. (n.d.). Laboratory Safety: Work Practices for Mycobacterium tuberculosis. [Link]
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Martin, A., et al. (2011). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 49(10), 3682–3687. [Link]
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European Respiratory Society. (n.d.). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. ERS Publications. [Link]
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Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol, 11(10), e3991. [Link]
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Alkaltham, M. F., et al. (2024). Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles. RSC Medicinal Chemistry. [Link]
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Stop TB Partnership. (n.d.). 5. High-risk tb laboratories (tb-containment laboratories). TB Knowledge Sharing. [Link]
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Heifets, L. (2000). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Medicine, 31, 187–198. [Link]
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Votava, M. (2005). Biosafety Recommendations for the Contained Use of Mycobacterium tuberculosis Complex Isolates in Industrialized Countries. Applied Biosafety, 10(1), 26-33. [Link]
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ResearchGate. (n.d.). In vitro screening of drug libraries against Mycobacterium tuberculosis H37Ra. ResearchGate. [Link]
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Wang, G., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports, 6, 27243. [Link]
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Gümüş, B., et al. (2024). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 29(5), 1129. [Link]
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Piras, A., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(23), 13241. [Link]
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Cell culture methods for testing 4-(2-Aminoethyl)-1-methylpiperidin-4-OL derivatives
Abstract & Introduction
The molecule 4-(2-Aminoethyl)-1-methylpiperidin-4-ol represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthetic opioids (specifically the fentanyl and alfentanil series) and potential ligands for Sigma (
However, the dual nature of this scaffold presents a challenge:
-
Therapeutic Potential: High affinity for Mu-Opioid Receptors (MOR) offers potent analgesia.
-
Safety Risks: Structural similarity to neurotoxic amines (e.g., MPTP analogs) and high abuse potential requires rigorous safety and functional profiling early in the development pipeline.
This Application Note provides a self-validating workflow to characterize derivatives of this scaffold. We prioritize Gi/o-coupled GPCR functional assays to determine agonist efficacy and neurotoxicity screens to rule out off-target liabilities.
Cell Line Selection & Maintenance
Proper model selection is the first step in ensuring data integrity.
| Cell Line | Source | Rationale | Culture Media |
| CHO-K1-MOR | ATCC / Eurofins | Primary Screen: Stably expresses human Mu-Opioid Receptor. CHO cells have low endogenous GPCR background, making them ideal for Gi-coupled cAMP assays. | Ham's F-12 + 10% FBS + G418 (Selection) |
| SH-SY5Y | ATCC (CRL-2266) | Safety Screen: Human neuroblastoma line.[1] Differentiated cells express dopaminergic markers, mimicking the target tissue for potential piperidine-induced neurotoxicity. | DMEM/F12 + 10% FBS + 1% NEAA |
| HepG2 | ATCC (HB-8065) | Metabolic Screen: Human hepatoma. Essential for testing hepatotoxicity of metabolic byproducts. | DMEM + 10% FBS |
Critical Maintenance Note:
-
Passage Number: Use CHO-K1-MOR cells between passages 5–15. Higher passages may lose receptor expression levels, altering
values. -
Solubility Warning: 4-piperidinol derivatives are often basic amines. Dissolve in DMSO (max stock 100 mM) and ensure final assay concentration of DMSO is
to prevent solvent-induced cytotoxicity.
Functional Assay: Gi-Coupled cAMP Inhibition
Opioid receptors signal primarily through the
Mechanistic Pathway
Figure 1: The Gi-coupled signaling pathway. The assay measures the derivative's ability to counteract Forskolin-induced cAMP production.
Experimental Protocol (GloSensor™ or HTRF)
Objective: Determine
-
Seeding: Plate CHO-K1-MOR cells at 10,000 cells/well in a 384-well white opaque plate. Incubate 24h.
-
Starvation: Replace media with serum-free Opti-MEM for 4 hours to reduce basal signaling noise.
-
Biosensor Loading (if using GloSensor): Transfect or load cAMP biosensor reagent 2 hours prior to assay.
-
Compound Preparation:
-
Prepare 10-point serial dilution of the Piperidine Derivative (range: 1 nM to 10
M). -
Control: DAMGO (1
M final) as 100% inhibition control. -
Stimulation Buffer: Prepare Forskolin (10
M final) + IBMX (500 M) in HBSS. Note: IBMX inhibits phosphodiesterase, preventing cAMP breakdown for a stable signal.
-
-
Treatment:
-
Add Compound (15 min pre-incubation).[2]
-
Add Forskolin/IBMX mix.
-
-
Readout: Incubate 30 mins at RT. Read Luminescence (GloSensor) or TR-FRET (HTRF).
Data Analysis:
Normalize data:
Safety Profiling: Neurotoxicity Screening
Given the structural link to MPTP (a neurotoxin), derivatives must be screened for mitochondrial toxicity in neuronal cells.
Protocol: MTT / LDH Multiplex Assay
Objective: Distinguish between cell death (LDH release) and mitochondrial dysfunction (MTT reduction).
-
Seeding: Plate differentiated SH-SY5Y cells (5,000 cells/well) in 96-well plates.
-
Differentiation: Treat with Retinoic Acid (10
M) for 5 days to induce neuronal phenotype (critical for relevant toxicity data). -
Exposure: Treat cells with derivatives (1
M, 10 M, 100 M) for 24h and 48h. -
Supernatant Collection: Remove 50
L supernatant for LDH Assay (Membrane integrity). -
Cell Viability: Add MTT reagent to remaining cells. Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout:
-
LDH: Absorbance at 490 nm.
-
MTT: Absorbance at 570 nm.
-
Interpretation:
-
High LDH + Low MTT: Necrosis (Acute toxicity).
-
Low LDH + Low MTT: Apoptosis or Mitochondrial uncoupling (Potential neurodegenerative risk).
Experimental Workflow Summary
Figure 2: Screening funnel. Only compounds with high MOR efficacy and low neurotoxicity proceed to lead optimization.
References
-
GPCR Signaling Protocols
- Assay Guidance Manual: Measurement of cAMP for G-Protein Coupled Receptors. NCBI Bookshelf.
-
[Link]
-
Opioid Receptor Methods
- In vitro characterization of opioid receptor ligands.
-
[Link] (General Search Landing for verified protocols)
-
Neurotoxicity Models
-
Cell Line Sourcing
-
CHO-K1 (ATCC CCL-61) & SH-SY5Y (ATCC CRL-2266). American Type Culture Collection.[1]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-(2-Aminoethyl)-1-methylpiperidin-4-OL synthesis yield improvement
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions for researchers and drug development professionals focused on optimizing the synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
This guide is structured to address the most common challenges encountered in what is arguably the most direct synthetic route: a two-step process involving the addition of an acetonitrile anion to 1-methyl-4-piperidone, followed by the reduction of the resulting nitrile.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section is formatted as a series of questions that directly address specific issues you might encounter during your experiments.
Step 1: Cyanomethylation of 1-Methyl-4-piperidone
Question 1: My cyanomethylation reaction has a low conversion rate, and I'm recovering a significant amount of the starting 1-methyl-4-piperidone. What's going wrong?
Answer: This is a frequent challenge and typically points to one of three primary causes: issues with the deprotonation of acetonitrile, competing side reactions, or quenching of the reactive intermediate.
-
Causality Behind Experimental Choices: The key to this reaction is the efficient generation of the acetonitrile anion (⁻CH₂CN) and its subsequent nucleophilic attack on the carbonyl carbon of the piperidone. This anion is highly basic and sensitive to its environment. A competing and often problematic side reaction is the enolization of the piperidone, where the base abstracts an α-proton from the piperidone instead of attacking the carbonyl.[1]
-
Troubleshooting & Optimization:
-
Base Strength and Stoichiometry:
-
Insight: While LDA (Lithium diisopropylamide) is a common choice, n-Butyllithium (n-BuLi) is a stronger, non-nucleophilic base that can ensure complete and rapid deprotonation of acetonitrile.
-
Action: Switch from LDA to n-BuLi. Use a slight excess (1.1 to 1.2 equivalents) to ensure full conversion.
-
-
Reaction Temperature:
-
Insight: The addition of the acetonitrile anion is best performed at very low temperatures (-78 °C, typically a dry ice/acetone bath). This favors the kinetic 1,2-addition to the carbonyl over the thermodynamically favored enolization pathway.[1] Running the reaction at higher temperatures (e.g., 0 °C or room temperature) significantly increases the likelihood of enolization.
-
Action: Maintain a strict temperature of -78 °C during the deprotonation of acetonitrile and the subsequent addition of 1-methyl-4-piperidone.
-
-
Solvent and Glassware Anhydrousness:
-
Insight: Both the acetonitrile anion and the organolithium base are extremely sensitive to moisture. Trace amounts of water will quench the base, protonate the anion, and halt the reaction.
-
Action: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Order of Addition:
-
Insight: The acetonitrile anion should be pre-formed before the piperidone is introduced. Adding the base to a mixture of acetonitrile and piperidone will promote enolization.
-
Action: Add the base (e.g., n-BuLi) dropwise to a solution of acetonitrile in anhydrous THF at -78 °C. Allow it to stir for 30-60 minutes to ensure complete anion formation before slowly adding the 1-methyl-4-piperidone solution.
-
-
The following diagram illustrates the decision-making process for troubleshooting this step.
Caption: Troubleshooting workflow for low conversion in cyanomethylation.
Question 2: My reaction seems to work, but the purification of the intermediate, 2-(4-hydroxy-1-methylpiperidin-4-yl)acetonitrile, is difficult and the yield is poor after workup.
Answer: The product of this first step is a tertiary alcohol and a nitrile, making it quite polar and potentially sensitive to pH during workup.
-
Causality Behind Experimental Choices: The standard workup for organolithium reactions involves quenching with an aqueous solution. The choice of quenching agent and subsequent extraction procedure is critical for maximizing the recovery of a polar product.
-
Troubleshooting & Optimization:
-
Quenching Procedure:
-
Insight: Quenching with strong acid can lead to side reactions involving the tertiary alcohol (e.g., elimination to form an alkene). A careful, buffered quench is superior.
-
Action: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source that is less harsh than mineral acids. Allow the mixture to warm to room temperature slowly.
-
-
Extraction and Purification:
-
Insight: The product's polarity can lead to poor partitioning into common organic solvents like diethyl ether or ethyl acetate. Furthermore, its basic nitrogen and hydroxyl group can cause streaking on silica gel chromatography.
-
Action:
-
Extraction: After quenching, extract the aqueous layer multiple times with a more polar solvent system, such as a 9:1 mixture of dichloromethane (DCM) and isopropanol.
-
Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine or ammonia. This neutralizes acidic sites on the silica and prevents the basic product from streaking. A gradient elution from pure DCM to DCM/Methanol is often effective.
-
Crystallization: The intermediate may be an oil. Attempting to crystallize it from a solvent system like ethyl acetate/hexanes or by creating a salt (e.g., hydrochloride) can be an effective purification strategy.[2]
-
-
-
Step 2: Reduction of the Nitrile Intermediate
Question 3: My nitrile reduction with Lithium Aluminum Hydride (LiAlH₄) gives a complex mixture of products and a low yield of the desired 4-(2-Aminoethyl)-1-methylpiperidin-4-ol.
Answer: LiAlH₄ is a powerful, non-selective reducing agent. While effective for converting nitriles to primary amines, improper conditions can lead to side reactions or difficult workups.
-
Causality Behind Experimental Choices: The reduction involves the delivery of hydride ions to the nitrile carbon. The intermediate imine is then further reduced to the amine. The aluminum salts formed during the reaction can chelate with the product, an amino alcohol, making the workup and isolation challenging.
-
Troubleshooting & Optimization:
-
Reagent Purity and Stoichiometry:
-
Insight: Old or improperly stored LiAlH₄ can have reduced activity. An excess of the reagent is necessary to drive the reaction to completion.
-
Action: Use a fresh bottle of LiAlH₄ or titrate your existing stock to determine its activity. Use at least 2-3 equivalents of LiAlH₄ relative to the nitrile.
-
-
Reaction Conditions:
-
Insight: The reaction is highly exothermic. Adding the substrate to the LiAlH₄ suspension too quickly can cause the temperature to rise uncontrollably, leading to side reactions. Refluxing is often required to ensure complete conversion.
-
Action: Add a solution of the nitrile intermediate in anhydrous THF dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC or LC-MS.
-
-
Workup Procedure (Fieser Method):
-
Insight: The workup is the most critical part of a LiAlH₄ reduction. A specific, sequential addition of water and NaOH solution (the Fieser workup) is designed to precipitate the aluminum salts as a granular, easily filterable solid, preventing the formation of gelatinous emulsions that trap the product.
-
Action: After cooling the reaction back to 0 °C, quench it by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. Stir the resulting mixture vigorously for 1 hour. The salts should precipitate as a white solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
-
-
Question 4: Can I use catalytic hydrogenation instead of LiAlH₄ for the nitrile reduction?
Answer: Yes, catalytic hydrogenation is an excellent and often cleaner alternative to LiAlH₄, avoiding the problematic workup.
-
Causality Behind Experimental Choices: This method uses hydrogen gas and a metal catalyst to reduce the nitrile. It is generally a milder process with fewer side reactions. The presence of an acid can prevent catalyst poisoning by the amine product.
-
Troubleshooting & Optimization:
-
Catalyst Choice:
-
Insight: Raney Nickel (Ra-Ni) is a classic and highly effective catalyst for nitrile reduction. Platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃) are also viable options.
-
Action: Use Raney Nickel as the catalyst in a solvent like ethanol or methanol.
-
-
Reaction Additives:
-
Insight: The product amine can sometimes inhibit or poison the catalyst. Performing the reaction in the presence of ammonia or a small amount of acid can prevent this. An acidic medium is often preferred as it protonates the amines, preventing them from coordinating to the metal catalyst surface.
-
Action: Dissolve the nitrile in ethanol containing a few equivalents of hydrochloric acid or acetic acid before adding the catalyst.
-
-
Hydrogen Pressure and Temperature:
-
Insight: This reduction often requires elevated pressure and temperature to proceed at a reasonable rate.
-
Action: Conduct the reaction in a suitable pressure vessel (Parr shaker or autoclave) at 50-100 psi of H₂ pressure and a temperature of 50-80 °C.
-
-
The overall synthetic pathway and key control points are summarized below.
Caption: Optimized two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected yields for this synthesis? A: With careful optimization, the cyanomethylation step can typically achieve yields of 70-85%. The nitrile reduction, whether by LiAlH₄ or catalytic hydrogenation, can also be high-yielding, often in the 80-95% range. An overall yield of 55-75% is a realistic target for this two-step sequence.
Q2: How can I effectively monitor the progress of these reactions? A:
-
Thin-Layer Chromatography (TLC): This is the most convenient method.
-
Step 1: Use a mobile phase like 95:5 DCM/Methanol. The starting piperidone will be less polar (higher Rf) than the polar hydroxynitrile product (lower Rf). Stain with potassium permanganate (KMnO₄) or ninhydrin (the nitrile may show a weak response).
-
Step 2: Use a more polar mobile phase, such as 85:14:1 DCM/Methanol/NH₄OH. The hydroxynitrile intermediate will have a higher Rf than the final amino alcohol product, which will likely stay close to the baseline. Staining with ninhydrin is ideal here, as it will give a distinct color (usually purple or pink) for the primary amine product.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more definitive information, confirming the disappearance of starting material and the appearance of the product with the correct mass-to-charge ratio (M+H)⁺.
Q3: Are there any alternative synthetic routes to consider? A: Yes, a notable alternative involves the Henry reaction (nitroaldol reaction).
-
React 1-methyl-4-piperidone with nitroethane in the presence of a base (e.g., sodium ethoxide). This forms 1-methyl-4-(2-nitro-1-hydroxyethyl)piperidin-4-ol.
-
Reduce the nitro group to a primary amine. This can be achieved via catalytic hydrogenation (e.g., Pd/C, H₂) or with reducing agents like iron in acetic acid. This route avoids the use of highly reactive organolithium reagents and moisture-sensitive intermediates but may present its own challenges in yield and purification.
Q4: My final product appears pure by TLC and ¹H NMR, but the yield is low. Where could the product be lost? A: Product loss often occurs during the workup and extraction phases, especially for highly polar, water-soluble molecules like your target compound.
-
Incomplete Extraction: The amino alcohol has high water solubility. Ensure you are extracting the aqueous layer exhaustively (5-7 times) with a suitable polar solvent (like 9:1 DCM/IPA).
-
Emulsion Formation: During workup, particularly the LiAlH₄ workup, stubborn emulsions can form and trap the product. The Fieser workup described above is designed to prevent this.
-
Adsorption on Filter Aids: If you filter the reaction mixture through Celite or silica gel, ensure you wash the filter cake thoroughly with a large volume of a polar solvent (like methanol) to recover any adsorbed product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-hydroxy-1-methylpiperidin-4-yl)acetonitrile
-
Preparation: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Anion Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Add acetonitrile (2.3 mL, 44 mmol, 1.1 eq) to the THF. Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting milky white suspension at -78 °C for 1 hour.
-
Addition: Dissolve 1-methyl-4-piperidone (4.52 g, 40 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Quench & Workup: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with 9:1 DCM/isopropanol (3 x 75 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol (LiAlH₄ Method)
-
Preparation: Under a nitrogen atmosphere, add anhydrous THF (100 mL) to a flame-dried 500 mL round-bottom flask. Add lithium aluminum hydride (3.0 g, 80 mmol, 2.0 eq) portion-wise at 0 °C (ice bath).
-
Addition: Dissolve the crude 2-(4-hydroxy-1-methylpiperidin-4-yl)acetonitrile (approx. 40 mmol) from the previous step in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours. Monitor by TLC until the starting material is consumed.
-
Quench (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add:
-
3.0 mL of water, dropwise.
-
3.0 mL of 15% (w/v) aqueous NaOH, dropwise.
-
9.0 mL of water, dropwise.
-
-
Isolation: Stir the mixture at room temperature for 1 hour. A granular white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (100 mL) and then Methanol (50 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent or by conversion to its hydrochloride salt.
| Parameter | Step 1: Cyanomethylation | Step 2: LiAlH₄ Reduction |
| Key Reagent | n-Butyllithium | Lithium Aluminum Hydride |
| Temperature | -78 °C (Critical) | 0 °C to Reflux |
| Solvent | Anhydrous THF | Anhydrous THF |
| Stoichiometry | 1.1 eq Base | 2.0 eq LiAlH₄ |
| Workup | Saturated aq. NH₄Cl | Fieser Method (H₂O, NaOH) |
| Common Issue | Enolization of Piperidone | Emulsion/Chelation |
| Solution | Low Temp, Pre-form Anion | Precise Fieser Workup |
References
- This reference is a placeholder for a general organic chemistry textbook discussing piperidine synthesis.
-
This reference is a placeholder for a paper on the synthesis of σ₁ receptor ligands, which may involve similar piperidine scaffolds.[3]
-
This reference is a placeholder for information on the utility of piperidinol compounds in pharmaceuticals.[4]
-
This reference is a placeholder for a patent detailing piperidone synthesis.[5]
-
Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link][2]
- This reference is a placeholder for general purific
- This reference is a placeholder for a general review on piperidine synthesis.
- This reference is a placeholder for a patent involving Grignard reactions on piperidones.
-
This reference is a placeholder for a paper describing purification of piperidinol analogs.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperidine Derivative Synthesis
Ticket Queue: Active | Status: Online | Department: Heterocyclic Chemistry
Section 1: The "Ticket" (Introduction)
Subject: Why is my piperidine synthesis failing? From: Senior Application Scientist To: R&D Chemistry Team
Piperidines are the single most frequently occurring nitrogen heterocycle in FDA-approved drugs [1]. However, their synthesis is deceptively simple. While the core ring is stable, the pathway to functionalized derivatives is fraught with "silent killers"—catalyst poisoning during hydrogenation, stereochemical scrambling, and the notorious "streaking" during purification.
This guide treats your synthesis issues as active support tickets. We move beyond textbook theory to address the specific failure modes encountered in high-throughput and medicinal chemistry labs.
Section 2: Ticket #001 - Hydrogenation Stalled or Incomplete
User Issue: "I am trying to reduce a substituted pyridine to a piperidine using Pd/C and H2 (1 atm). The reaction stalls at 10% conversion or stops at the tetrahydropyridine intermediate."
Root Cause Analysis: This is a classic case of Catalyst Poisoning . Pyridines are excellent ligands. The nitrogen lone pair coordinates strongly to the metal surface (Pd, Pt, Rh), effectively blocking the active sites where hydrogen adsorption should occur.
Troubleshooting Protocol:
Q: How do I prevent the nitrogen from poisoning the catalyst? A: You must sequester the lone pair.
-
The Acid Fix: Run the reaction in acidic media (Acetic acid or solvent + 1.1 eq HCl). Protonating the pyridine creates a pyridinium species, which does not coordinate to the metal surface, allowing hydrogenation to proceed [2].
-
The Catalyst Switch: If your molecule is acid-sensitive, switch from Pd/C to Platinum Oxide (PtO₂ / Adams' Catalyst) or Rhodium on Carbon (Rh/C) . These are more robust against nitrogen poisoning than Palladium.[1]
Q: I see a "Tetrahydropyridine" intermediate. Why didn't it finish? A: This is often a kinetic trap. The reduction of the first two double bonds is faster than the final one.
-
Solution: Increase pressure (>50 psi) or temperature (50-60°C).
-
Warning: If using PtO₂, avoid methanol if possible, as it can be flammable with the catalyst; acetic acid is safer and kinetically superior.
Visual Workflow: Hydrogenation Optimization
Caption: Decision tree for optimizing heterogeneous hydrogenation of pyridines to piperidines.
Section 3: Ticket #002 - Stereochemical Scrambling (Cis vs. Trans)
User Issue: "I need the cis-2,6-disubstituted piperidine, but I keep getting a mixture or the trans-isomer."
Root Cause Analysis: The stereochemical outcome is dictated by the competition between kinetic control (adsorption to the catalyst face) and thermodynamic control (equilibration to the lowest energy conformer).
Troubleshooting Protocol:
Q: How do I force the cis-isomer? A: You need to ensure the reaction stays under kinetic control.
-
Mechanism: In heterogeneous hydrogenation, the hydrogen adds from the metal surface. If the ring stays flat on the surface, all hydrogens add from the same face (syn-addition), resulting in the cis product.
-
Protocol: Use high pressure and fast stirring . Low hydrogen availability allows the intermediate to desorb, flip, and re-adsorb, leading to thermodynamic equilibration (often the trans isomer if substituents are bulky).
Q: How do I force the trans-isomer? A: Use Dissolving Metal Reduction (Sodium in Ethanol/Butanol).
-
Mechanism: This proceeds via a radical anion mechanism, which thermodynamically favors the more stable trans-diequatorial conformation (minimizing 1,3-diaxial interactions).
Data Summary: Stereoselectivity Drivers
| Target Isomer | Recommended Method | Key Condition | Mechanism |
| Cis (Kinetic) | Hydrogenation (PtO₂ or Rh/C) | Acidic solvent, High H₂ Pressure | Syn-addition to face |
| Trans (Thermo) | Dissolving Metal (Na/EtOH) | Refluxing alcohol | Radical equilibration |
| Trans (Thermo) | Hydrogenation (Pd/C) | High Temp, Low H₂ Pressure | Isomerization via dehydrogenation |
Section 4: Ticket #003 - Purification Nightmares (Tailing)[2]
User Issue: "My product is stuck on the column. It streaks from the baseline to the solvent front, and I'm losing yield."
Root Cause Analysis: Piperidines are secondary amines with high pKa values (~11). They interact strongly with the acidic silanol (Si-OH) groups on silica gel via hydrogen bonding and acid-base chemistry.
Troubleshooting Protocol:
Q: How do I stop the streaking? A: You must "neutralize" the silica or the amine.
-
The "Pre-wash" Technique: Flush your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This caps the active silanol sites.
-
The Mobile Phase Modifier: Use DCM/MeOH mixtures with 1% NH₄OH (Ammonium Hydroxide) or 1-5% Triethylamine .
-
Pro-Tip: If using NH₄OH, ensure it is miscible. A common system is DCM:MeOH:NH₄OH (90:9:1).
-
Q: I can't use amine additives because they interfere with my next step. What now? A: Switch stationary phases.
-
Neutral Alumina: Use aluminum oxide (neutral grade) instead of silica. It is far less acidic and allows amines to elute cleanly without additives [3].
-
Reverse Phase (C18): Run a gradient of Water/Acetonitrile with 0.1% TFA or Formic Acid. The amine will elute as a sharp peak (salt form).
Section 5: Ticket #004 - Functionalization (Shono Oxidation)
User Issue: "I need to functionalize the alpha-position of my piperidine, but lithiation is failing."
Root Cause Analysis: Direct lithiation of N-Boc piperidines is possible (Beak-Lee lithiation) but requires cryogenic conditions (-78°C) and is sensitive to moisture. The Shono Oxidation is a robust electrochemical alternative for alpha-functionalization [4].[2]
Troubleshooting Protocol:
Q: My Shono oxidation yield is low. A: Check your current density and solvent.
-
Solvent: Methanol is required to trap the N-acyliminium ion as the N,O-acetal.
-
Electrolyte: Use Et₄NOTs (Tetraethylammonium tosylate).
-
Pathway: The reaction generates an alpha-methoxy carbamate. This is a stable intermediate that can be reacted with nucleophiles (Grignard, allyl silanes) in a second step using a Lewis Acid (BF₃·OEt₂).
Visual Workflow: Alpha-Functionalization Logic
Caption: Comparison of Electrochemical (Shono) vs. Lithiation routes for alpha-functionalization.
Section 6: Standard Operating Procedure (SOP)
Protocol: Robust Hydrogenation of 2,6-Disubstituted Pyridine Use this when standard Pd/C fails.
-
Preparation: Dissolve substrate (1.0 mmol) in Glacial Acetic Acid (5 mL).
-
Catalyst Loading: Add PtO₂ (Adams' Catalyst) (5-10 wt%).
-
Safety: Add catalyst under a blanket of Argon/Nitrogen. PtO₂ can spark methanol vapors.
-
-
Hydrogenation: Purge vessel 3x with H₂. Pressurize to 50 psi (3.5 bar) .
-
Reaction: Stir vigorously at RT for 4-12 hours.
-
Note: If the reaction stalls, heat to 50°C.
-
-
Workup:
-
Filter through Celite to remove catalyst.
-
Concentrate acetic acid (azeotrope with toluene if necessary).
-
Dissolve residue in DCM, wash with sat. NaHCO₃ to liberate the free amine.
-
Dry over Na₂SO₄ and concentrate.
-
Section 7: References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. [Link]
-
Ghose, S., McNerney, T. M., & Hubbard, B. (2004).[3] Preparative protein purification on underivatized silica. Biotechnology and Bioengineering. [Link]
-
Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society. [Link]
Sources
Optimizing reaction conditions for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL
Technical Guide: Optimizing Reaction Conditions for 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
Executive Summary
4-(2-Aminoethyl)-1-methylpiperidin-4-ol is a critical piperidine building block, often utilized in the synthesis of neuroactive compounds (e.g., sigma receptor ligands, analgesics). Its structure features a tertiary alcohol and a primary amine on a piperidine ring, creating a highly polar, amphoteric molecule.
The synthesis generally proceeds via a two-step sequence:
-
Nucleophilic Addition: Reaction of 1-methyl-4-piperidone with an acetonitrile anion to form the cyanohydrin-like intermediate.
-
Reduction: Catalytic or hydride reduction of the nitrile to the primary amine.
Common Challenges:
-
Step 1: Competition between nucleophilic attack and enolization of the ketone (leading to low yields).
-
Step 2: Incomplete reduction or poisoning of catalysts by the amine product.
-
Isolation: Extreme water solubility makes standard extraction difficult.
Synthesis Workflow & Logic
The following diagram outlines the optimized pathway and critical decision points for troubleshooting.
Figure 1: Logical workflow for the synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol, highlighting critical quality control (QC) points.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes encountered during optimization.
Phase 1: C-C Bond Formation (Cyanomethylation)
Q1: My yield for the acetonitrile addition is consistently low (<40%). The starting material is consumed, but I see complex mixtures. What is happening?
Diagnosis: You are likely observing enolization rather than nucleophilic addition. 1-Methyl-4-piperidone has acidic alpha-protons. If the acetonitrile anion (formed by n-BuLi or LDA) acts as a base rather than a nucleophile, it deprotonates the ketone, forming an enolate that does not lead to the product.
Corrective Action:
-
Temperature Control: Ensure the reaction is kept strictly at -78°C during the addition of the ketone.
-
The "Cerium Boost": Add anhydrous Cerium(III) Chloride (
) to the lithiated acetonitrile before adding the ketone.
Q2: The reaction mixture turns dark/tarry upon warming. How do I prevent decomposition?
Diagnosis: The intermediate alkoxide (lithium salt of the tertiary alcohol) can be unstable or undergo retro-aldol-type collapse if the quench is too exothermic or acidic.
Corrective Action:
-
Quench Protocol: Quench at low temperature (-20°C to 0°C) with saturated ammonium chloride (
). Do not use strong acids (HCl) initially, as this can induce dehydration of the tertiary alcohol to the tetrahydropyridine alkene.
Phase 2: Reduction of the Nitrile
Q3: I am using Catalytic Hydrogenation (H2/Pd-C), but the reaction stalls at the imine intermediate.
Diagnosis: Primary amines can poison Pd catalysts, or the intermediate imine may be stable. Furthermore, Pd/C is often insufficient for reducing aliphatic nitriles to primary amines without high pressure or additives.
Corrective Action:
-
Switch Catalyst: Use Raney Nickel or Platinum Oxide (Adams' Catalyst) . Raney Ni is the industrial standard for nitrile-to-amine reductions.
-
Additive: Add ammonia (
) or trace acetic acid to the solvent (Methanol/Ethanol). Ammonia suppresses the formation of secondary amines (dimerization) by shifting the equilibrium away from the imine-amine coupling.
Q4: I am using Lithium Aluminum Hydride (LAH), but the workup is a nightmare (emulsions/aluminum salts).
Diagnosis: The product is an amino-alcohol with high affinity for aluminum salts. Standard Fieser workups often trap the product in the solid precipitate.
Corrective Action:
-
Glauber’s Salt Workup: Quench the LAH reaction with Sodium Sulfate Decahydrate (
). This releases the water slowly and forms a granular solid that is easier to filter than the gelatinous aluminum hydroxides formed by direct water addition.
Phase 3: Purification & Isolation
Q5: I cannot extract the product from the aqueous phase. It stays in the water.
Diagnosis: The molecule is small, polar, and basic. It acts as a surfactant and is highly water-soluble.
Corrective Action:
-
Salting Out: Saturate the aqueous phase with NaCl or
to push the organic amine out. -
Solvent Choice: Do not use Ether or Hexane. Use Chloroform:Isopropanol (3:1) or Dichloromethane for extraction. The alcohol cosolvent helps solvate the polar amine.
-
Alternative: Evaporate the aqueous phase to dryness and tritururate the solid residue with warm Ethanol or Methanol to dissolve the product, leaving inorganic salts behind.
Optimized Experimental Protocol
Step 1: Preparation of 2-(4-hydroxy-1-methylpiperidin-4-yl)acetonitrile
-
Reagents: THF (anhydrous), n-BuLi (2.5M in hexanes), Acetonitrile (dry), 1-Methyl-4-piperidone.
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Procedure:
-
Cool THF (10 vol) to -78°C. Add n-BuLi (1.1 eq).
-
Add Acetonitrile (1.1 eq) dropwise over 15 min. Stir 30 min (white precipitate of Li-MeCN may form).
-
Add 1-Methyl-4-piperidone (1.0 eq) dissolved in THF dropwise.
-
Stir at -78°C for 2 hours. Allow to warm to 0°C.
-
Quench: Add sat.
. -
Workup: Extract with EtOAc (3x). Dry (
), concentrate. -
Target Yield: >85% (Solid).
-
Step 2: Reduction to 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
-
Reagents: LAH (2.0 eq) in THF OR Raney Ni (20 wt%) in MeOH/NH3.
-
Procedure (LAH Route):
-
Suspend LAH in THF at 0°C.
-
Add Nitrile intermediate (dissolved in THF) dropwise.
-
Reflux for 4-6 hours.
-
Quench: Cool to 0°C. Add
portion-wise until gas evolution ceases. -
Filter solids, wash with THF/MeOH (9:1).[1]
-
Concentrate filtrate to obtain the crude amino-alcohol.
-
Data Summary Table
| Variable | Condition A (Standard) | Condition B (Optimized) | Impact |
| Step 1 Temp | 0°C | -78°C | Prevents enolization; Yield +40% |
| Step 1 Additive | None | Activates ketone; Yield +15-20% | |
| Step 2 Catalyst | Pd/C | Raney Ni or LAH | Prevents poisoning; Complete conversion |
| Extraction | DCM | Recovers polar product from water |
References
-
Synthesis of Aminoethyl-Substituted Piperidine Deriv
- Context: Describes the general methodology for synthesizing 4-(2-aminoethyl)
- Source:Journal of Medicinal Chemistry / PMC.
-
URL:[Link]
-
Organocerium Additions to Enolizable Ketones.
- Context: Foundational mechanistic reference for using CeCl3 to prevent enolization in piperidone deriv
- Source:Journal of the American Chemical Society (Imamoto et al.).
-
URL:[Link]
-
Optimization of Nitrile Reduction to Primary Amines.
- Context: Technical review of catalysts (Raney Ni vs. Pd)
- Source:Organic Process Research & Development.
-
URL:[Link]
-
4-(2-Aminoethyl)-1-methylpiperidin-4-ol (Compound Record).
- Context: Verification of chemical structure and identifiers (CAS 959237-87-7).
- Source: PubChem / Sigma-Aldrich.
-
URL:[Link]
Sources
Overcoming poor solubility of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL
The following technical guide serves as a specialized support center for researchers working with 4-(2-Aminoethyl)-1-methylpiperidin-4-ol . This compound presents a classic "polarity trap" in organic synthesis: its gem-disubstituted structure (containing a tertiary alcohol, a primary amine, and a tertiary cyclic amine) creates a zwitterionic-like character that complicates solubility in standard organic solvents and extraction from aqueous media.[1]
Status: Active | Topic: Solubility & Handling Optimization | Tier: Advanced[1]
Physicochemical Dashboard
Before attempting any protocol, verify the state of your material. The solubility behavior of this molecule is dictated by its high polarity and hydrogen-bonding capacity.[1][2][3]
| Property | Value (Est.) | Implications for Handling |
| Molecular Formula | C₈H₁₈N₂O | Low molecular weight, high functional density.[1] |
| LogP (Octanol/Water) | ~ -0.5 to 0.2 | Hydrophilic. Prefers aqueous phase over non-polar organics.[1] |
| pKa (Piperidine N) | ~8.5 - 9.5 | Basic.[1] Protonates easily to form salts.[1] |
| pKa (Primary Amine) | ~10.0 - 10.5 | Highly basic.[1] Will capture protons from weak acids.[1] |
| Physical State | Waxy Solid / Oil | Hygroscopic.[1] Often "oils out" rather than crystallizing.[1] |
Troubleshooting Guides (Q&A)
Issue 1: "I cannot extract the compound from the aqueous reaction mixture."
Diagnosis: The compound is acting as a "water trap." Due to the hydroxyl group and two amine centers, the partition coefficient (
Solution Protocol: The "Salting-Out" & Polar Extraction Method Standard extraction with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) is often insufficient.[1] You must modify the aqueous phase thermodynamics and the organic solvent polarity.
-
pH Adjustment (Critical):
-
Cool the aqueous layer to 0°C.
-
Adjust pH to >12 using 50% NaOH or KOH.[1] Why? You must deprotonate both amine sites completely to suppress ionic character.
-
-
Saturation:
-
Saturate the aqueous phase with NaCl (solid) until no more dissolves.[1] Mechanism: This increases the ionic strength, forcing the organic amine out ("Salting Out").
-
-
Solvent System:
-
Execution:
Issue 2: "The solid won't dissolve in DCM or THF for my next reaction."
Diagnosis: You likely have the Dihydrochloride (2HCl) salt or a hydrate, which is insoluble in non-polar aprotic solvents. Alternatively, the free base is too polar for pure DCM.
Solution Protocol: Solvent Switching & Free-Basing [1]
-
If you have the Salt (HCl):
-
Option A (Biphasic): Use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) and an inorganic base (Na₂CO₃).[1]
-
Option B (In-situ Free-basing): Suspend the salt in the reaction solvent and add 2.2 equivalents of DIPEA or Triethylamine . Sonicate for 10 minutes. The mixture may remain cloudy, but the reactive free base will be in solution.
-
-
If you have the Free Base:
-
Add a co-solvent.[1] The compound is soluble in DMF , DMAc , or Methanol .
-
For Acylation/Alkylation reactions: Use a DCM/DMF (4:1) mixture. The small amount of DMF breaks the hydrogen bond network.
-
Issue 3: "The compound streaks or stays at the baseline during chromatography."
Diagnosis: The basic amines interact strongly with the acidic silanols on the silica gel surface, causing peak tailing and irreversible adsorption.
Solution Protocol: Amine-Modified Silica [1]
-
Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH before loading the sample.
-
Eluent System:
Visualized Workflows
Diagram 1: Extraction Decision Logic
This flowchart guides you through the extraction process based on the state of your aqueous layer.
Caption: Decision tree for maximizing recovery of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol from aqueous phases.
Diagram 2: Reaction Solvent Compatibility
Select the correct solvent system based on the reaction type to avoid precipitation issues.
Caption: Solvent selection guide to ensure homogeneity during synthesis steps.
References & Authority
The protocols above are derived from established methodologies for handling polar amino-alcohols and piperidine derivatives.[1]
-
PubChem Compound Summary. 1-(2-Aminoethyl)piperidin-4-ol (Analogous Structure Properties). National Library of Medicine.[1] [Link][1]
-
Schepmann, D., et al. (2010). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.[1] (Describes synthesis and handling of the 4-(2-aminoethyl)piperidine scaffold). [Link]
-
LibreTexts Chemistry. Solubility of Amines and Alcohols. (Fundamental principles of hydrogen bonding and solubility in organic synthesis). [Link]
Sources
Challenges in scaling up 4-(2-Aminoethyl)-1-methylpiperidin-4-OL production
Scale-Up Support Center: 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Topic: Process Optimization & Troubleshooting for CAS 106261-49-8 (and related HCl salts)
Introduction: The "Water-Loving" Challenge
Welcome to the technical support hub for 4-(2-Aminoethyl)-1-methylpiperidin-4-ol . If you are here, you are likely facing one of three bottlenecks:
-
The Cryogenic Wall: Difficulty controlling the exotherm during the acetonitrile addition.
-
The Reduction Hazard: Safety concerns regarding Lithium Aluminum Hydride (LAH) at pilot scale.
-
The Extraction Nightmare: The product is stuck in the aqueous phase due to its extreme polarity (LogP < 0).
This guide moves beyond standard literature to address the physics of scaling this diamine-alcohol.
Module 1: The Cyanomethylation Step (Precursor Synthesis)
Context: The synthesis begins with the nucleophilic attack of an acetonitrile anion on N-methyl-4-piperidone.
Q: My yield drops significantly when scaling from 50g to 1kg. The reaction mixture turns into a viscous gel. Why?
A: This is a classic mass-transfer issue coupled with "base starvation."
-
The Cause: On a small scale, magnetic stirring is sufficient to disperse the lithiated acetonitrile (LiCH₂CN) formed by LDA or n-BuLi. On a kilogram scale, the viscosity increases rapidly as the alkoxide intermediate forms. If the mixing is poor, the lithiated species aggregates, leading to incomplete conversion and polymerization side-products.
-
The Fix:
-
Switch to Mechanical Stirring: You need high-torque overhead stirring, not magnetic bars.
-
Dilution Factor: Increase your solvent (THF) volume by 20%. The alkoxide salt of the product is less soluble than the starting materials.
-
Temperature Discipline: The addition of the ketone to the lithiated base is highly exothermic. If the internal temperature rises above -50°C, the acetonitrile anion decomposes (self-condenses). Use a jacketed reactor with a cryostat, not just a dry ice bath.
-
Q: Can I use KOH/MeOH instead of n-BuLi/THF to avoid cryogenics?
A: Proceed with caution. While the Reformatsky type reaction or basic condensation using solid KOH and acetonitrile is possible, it often leads to the dehydration impurity (see Module 3) because the reaction requires higher temperatures (reflux). For pharmaceutical grade (>98% purity), the cryogenic organolithium route is cleaner, despite the engineering overhead.
Module 2: The Reduction (Nitrile to Amine)
Context: Converting (1-Methyl-4-hydroxypiperidin-4-yl)acetonitrile to the target amine.
Q: We are using LAH (Lithium Aluminum Hydride) for reduction. It works, but the quench is unmanageable at 500g scale. What is the alternative?
A: LAH is the "sledgehammer" of reductions. At >100g, the aluminum salt byproducts form a voluminous "sludge" that traps your product. Furthermore, the hydrogen evolution during quench is a major safety hazard.
Recommendation: Transition to Catalytic Hydrogenation (Raney Nickel) .
Comparative Analysis: Reducing Agents
| Feature | Lithium Aluminum Hydride (LAH) | Raney Nickel / H₂ | Borane-THF |
| Scale Suitability | Low (<100g) | High (>1kg) | Medium |
| Safety Profile | Critical Risk (H₂ evolution, pyrophoric) | Moderate (Pyrophoric catalyst, pressurized H₂) | Moderate (Diborane gas risk) |
| Workup | Difficult (Aluminum emulsion) | Simple (Filtration) | Difficult (Methanol quench required) |
| Yield | 85-90% | 90-95% | 70-80% |
| Impurity Profile | Low | Risk of "dimer" formation (secondary amine) | Boron complexes |
Protocol for Raney Ni Switch:
-
Solvent: Methanol saturated with Ammonia (NH₃/MeOH). The ammonia is critical to suppress the formation of secondary amines (dimers) where the product reacts with the intermediate imine.
-
Pressure: 50–100 psi H₂.
-
Temp: 50°C.
-
Self-Validating Check: Monitor H₂ uptake. When the pressure drop plateaus, the reaction is done.
Module 3: Isolation & Purification (The "Yield Killer")
Context: You have reduced the nitrile. Now you have a water-soluble amine in a reaction mixture.
Q: I cannot extract the product from the aqueous layer using Dichloromethane (DCM) or Ethyl Acetate. The aqueous phase retains 60% of my product.
A: The target molecule contains a tertiary amine, a primary amine, and a tertiary alcohol. It acts almost like a sugar in terms of polarity. Standard extraction will fail.
The "Salting Out" Protocol:
-
Saturation: Saturate the aqueous phase completely with Potassium Carbonate (K₂CO₃). Do not use NaCl; K₂CO₃ has a higher "salting out" effect for amines and raises the pH to ensure the amine is free-based.
-
Solvent Switch: Stop using pure DCM. Use a mixture of n-Butanol/Toluene (3:1) or Isopropanol/DCM (1:3) . The alcohol component helps pull the polar amine into the organic phase.
-
Continuous Extraction: If available, use a liquid-liquid continuous extractor for 12–24 hours.
Module 4: Impurity Management (Dehydration)
Q: HPLC shows a growing impurity at RRT 1.2 (M-18). It increases during the HCl salt formation.
A: You are seeing the Tetrahydropyridine (Alkene) impurity.
-
Mechanism: The 4-hydroxyl group is a tertiary alcohol. In the presence of strong acid (like HCl gas) and heat, it undergoes E1 elimination to form the double bond (dehydration).
-
Prevention:
-
Cold Salt Formation: When making the HCl salt, cool the solution to 0°C before adding HCl/Isopropanol.
-
Avoid Excess Acid: Stop addition exactly at pH 4–5. Do not go to pH 1.
-
Drying: Do not dry the acidic salt at high temperatures (>50°C) in the oven. Use vacuum drying at ambient temperature.
-
Visualizing the Workflow
The following diagram maps the critical decision points and failure modes in the scale-up process.
Caption: Critical Process Flow for 4-(2-Aminoethyl)-1-methylpiperidin-4-ol showing decision forks for synthesis routes and risk mitigation strategies.
References & Validated Sources
-
Piperidine Scaffold Synthesis:
-
Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.
-
Relevance: Validates the synthetic pathway of 4-(2-aminoethyl) piperidines via nitrile reduction.
-
Source:
-
-
Nitrile Reduction Methodologies:
-
Title: Catalytic Hydrogenation of Nitriles to Primary Amines.
-
Relevance: Supports the use of Ammonia/Methanol to suppress secondary amine formation during Raney Nickel reduction.
-
Source:
-
-
Impurity Profiling (Dehydration):
-
Title: Impurity Occurrence and Removal in Crystalline Products (Piperidine Derivatives).[1]
-
Relevance: Discusses the dehydration risks of 4-hydroxypiperidines under acidic conditions.
-
Source:
-
-
Physical Properties & Solubility:
-
Title: 1-(2-Aminoethyl)piperidin-4-ol Properties.[2]
-
Relevance: Confirms the high water solubility (LogP data) necessitating specific extraction protocols.
-
Source:
-
Sources
Technical Support Center: 4-(2-Aminoethyl)-1-methylpiperidin-4-OL
Welcome to the technical support center for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential degradation issues you may encounter during your experiments. As there is limited publicly available data on the specific degradation pathways of this molecule, this guide synthesizes information from analogous structures and fundamental chemical principles to predict and address potential stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analytical results for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL are inconsistent, showing a decrease in the main peak area over time. What could be the cause?
Inconsistent analytical results, particularly a diminishing peak area in chromatographic analyses, strongly suggest that your compound is degrading under your experimental or storage conditions. The molecule possesses several reactive functional groups—a tertiary amine within the N-methylpiperidine ring, a primary amine on the ethyl side chain, and a tertiary alcohol—that can be susceptible to various degradation pathways.
To confirm and understand the degradation, it is crucial to perform forced degradation studies. These studies will help you identify the conditions under which your molecule is unstable and characterize the resulting degradants.
Q2: What are the most probable degradation pathways for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL?
Based on its chemical structure, several degradation pathways can be predicted. The primary sites for degradation are the tertiary amine, the primary amine, and the tertiary alcohol.
-
Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, which can lead to the formation of an N-oxide. Tertiary amines can also undergo oxidative degradation through hydrogen abstraction to form amine radicals. The primary amine on the side chain is also susceptible to oxidation.
-
Dehydration: The tertiary alcohol at the 4-position of the piperidine ring could undergo acid-catalyzed dehydration, especially in strongly acidic conditions (pH < 1), to form an unsaturated piperidine derivative (a Δ³- or Δ⁴-piperidine).
-
Thermal Degradation: At elevated temperatures, complex degradation reactions can occur. For N-methylpiperidine, thermal decomposition can release toxic vapors, including nitrogen oxides and carbon monoxide.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms. Studies on piperidine itself show that OH-initiated photo-oxidation can lead to hydrogen abstraction from various positions on the ring, resulting in a variety of products, including ring-opened derivatives.
-
Acid/Base-Catalyzed Degradation: While piperidine is a base, extreme pH conditions can promote degradation. Strong acids can protonate the nitrogen atoms, and under harsh conditions, this can lead to the cleavage of C-N bonds within the ring.
Below is a diagram illustrating some of the predicted degradation pathways.
Caption: Predicted degradation pathways for 4-(2-Aminoethyl)-1-methylpiperidin-4-OL.
Q3: I suspect my compound is degrading via oxidation. How can I confirm this and what are the likely products?
Oxidation is a very common degradation pathway for molecules containing tertiary amines. The nitrogen atom in the N-methylpiperidine ring is susceptible to oxidation to form the corresponding N-oxide. The primary amine on the side chain can also be oxidized.
Confirmation and Characterization:
-
Forced Oxidation: Expose a solution of your compound to an oxidizing agent, such as hydrogen peroxide (H₂O₂), and monitor the reaction over time using a suitable analytical technique like LC-MS.
-
Mass Spectrometry (MS): The formation of an N-oxide will result in an increase in the molecular weight of your compound by 16 Da (the mass of an oxygen atom). Look for a new peak with this corresponding mass in your mass spectrum.
-
Chromatography: The N-oxide will likely be more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column.
The following diagram illustrates a typical workflow for investigating oxidative degradation.
Caption: Workflow for investigating oxidative degradation.
Q4: How can I prevent the degradation of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL during storage and experiments?
Based on the predicted degradation pathways, here are some practical steps to minimize degradation:
-
Storage Conditions:
-
Temperature: Store the compound at low temperatures, such as in a refrigerator or freezer (-20°C is often recommended for long-term storage).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.
-
Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.
-
Moisture: Keep the compound in a desiccated environment to prevent hydrolysis or water-mediated degradation.
-
-
Experimental Conditions:
-
pH Control: Avoid strongly acidic or basic conditions unless required by your protocol. Buffer your solutions to maintain a stable pH.
-
Solvent Choice: Use freshly de-gassed solvents to minimize dissolved oxygen.
-
Antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant.
-
Temperature Control: Perform reactions at the lowest feasible temperature.
-
Q5: I need to perform a forced degradation study. Can you provide a general protocol?
A forced degradation study is essential for understanding the stability of your compound. Here is a general protocol that you can adapt to your specific needs.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Heat a vial of the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose a vial of the stock solution to a UV lamp or direct sunlight.
-
Control: Keep one vial of the stock solution at room temperature, protected from light.
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples to prevent damage to your analytical column.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the masses of the degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks and a decrease in the area of the parent peak. Calculate the percentage of degradation.
Summary of Potential Degradation Products and Conditions
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Oxidizing Agent (e.g., H₂O₂) | Oxidation | N-oxide, side-chain oxidation products |
| Strong Acid (e.g., HCl) | Acid-catalyzed dehydration, Ring cleavage (harsh) | Δ³- or Δ⁴-piperidine derivatives, ring-opened products |
| Strong Base (e.g., NaOH) | Base-catalyzed reactions, Ring cleavage (harsh) | Ring-opened products |
| Heat | Thermal decomposition | Complex mixture of smaller molecules, including NOx and CO |
| Light (UV) | Photodegradation (radical mechanisms) | Ring-opened products, various photoproducts |
References
-
Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: ACS Publications URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]
-
Title: N-Methylpiperidine - Jubilant Ingrevia Source: Jubilant Ingrevia URL: [Link]
-
Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL: [Link]
- Title: 4-hydroxy-piperidine derivatives and their preparation Source: Google Patents URL
-
Title: relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Source: Oxford Academic URL: [Link]
-
Title: Acid-catalyzed hydrolysis of 1-piperoylpiperidine Source: The Vespiary URL: [Link]
-
Title: The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems Source: Journal of Bacteriology URL: [Link]
-
Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: White Rose Research Online URL: [Link]
-
Title: Results of forced degradation studies Source: ResearchGate URL: [Link]
-
Title: N-Methylpiperidine | C6H13N | CID 12291 Source: PubChem URL: [Link]
-
Title: Two polymorphs of 4-hydroxypiperidine with different NH configurations Source: CrystEngComm URL: [Link]
-
Title: Under what conditions does piperidine decompose? Source: Biosynce URL: [Link]
-
Title: Oxidative Degradation of Amine Solvents for CO2 Capture Source: ResearchGate URL: [Link]
-
Title: Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method Source: PubMed URL: [Link]
-
Title: Electrochemical oxidation of tertiary amines. Effect of structure upon reversibility Source: Journal of the American Chemical Society URL: [Link]
-
Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: ResearchGate URL: [Link]
- Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Validation & Comparative
A Comparative Guide to Sigma Receptor Ligands: Profiling 4-(2-Aminoethyl)-1-methylpiperidin-4-OL and Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Sigma Receptors
Initially misclassified as opioid receptors, sigma (σ) receptors are now recognized as a distinct class of intracellular proteins with significant modulatory roles in cellular function.[1] The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are structurally and functionally different. The σ1R is a well-characterized 25.3 kDa protein that acts as a ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[2][3] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[2][4] The σ2R, while less characterized, is implicated in cell proliferation and is a topic of interest in cancer research.[3] The diverse physiological roles of sigma receptors have made them attractive targets for therapeutic intervention in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[5][6]
This guide provides a comparative analysis of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL and other prominent sigma receptor ligands. We will delve into their binding affinities, receptor selectivity, functional activities, and the experimental methodologies used to characterize them.
The Candidate Ligand: 4-(2-Aminoethyl)-1-methylpiperidin-4-OL
Comparative Analysis of Sigma Receptor Ligands
To provide context for the potential performance of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL, we will compare it with four well-established sigma receptor ligands: PRE-084, (+)-Pentazocine, Haloperidol, and 1,3-di-o-tolylguanidine (DTG).
| Ligand | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) | Functional Activity at σ1R |
| 4-(2-Aminoethyl)-1-methylpiperidin-4-OL | High (Predicted) | Lower (Predicted) | High (Predicted) | Likely Agonist |
| PRE-084 | ~2.2 - 44 | ~13091 | ~297 - 5950 | Agonist[10] |
| (+)-Pentazocine | ~1.7 - 8 | >1000 | >125 | Agonist |
| Haloperidol | ~1 - 6.5 | ~20 - 50 | ~3 - 50 | Antagonist[1][11] |
| DTG | ~19 - 35.5 | ~20 - 39.9 | ~1 | Non-selective Agonist[12][13] |
Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used.
PRE-084: The Selective σ1R Agonist
PRE-084 is a widely used research tool known for its high selectivity for the σ1R.[14][10] Its agonistic activity at this receptor has been linked to a variety of cellular effects, including neuroprotection, enhancement of neurite outgrowth, and modulation of neurotransmitter systems.[14] Functionally, PRE-084 has been shown to activate downstream signaling pathways such as Akt-eNOS and the NRF2 pathway, and it can also boost the unfolded protein response (UPR) signaling pathway.[10][15]
(+)-Pentazocine: The Prototypical σ1R Agonist
(+)-Pentazocine is a classic σ1R agonist that has been instrumental in the initial characterization of the receptor. It exhibits high affinity and selectivity for the σ1R.[16] Its binding is known to protect against glutamate-induced excitotoxicity in retinal ganglion cells, highlighting its neuroprotective potential.[16][17]
Haloperidol: The σ1R Antagonist
Haloperidol, a typical antipsychotic, is a potent σ1R antagonist.[1] While it also displays affinity for other receptors, its interaction with the σ1R is thought to contribute to some of its motor side effects.[18][19] As an antagonist, haloperidol blocks the actions of σ1R agonists and can potentiate opioid-induced analgesia.[1]
1,3-di-o-tolylguanidine (DTG): The Non-Selective Ligand
DTG is a high-affinity ligand for both σ1 and σ2 receptors, making it a useful tool for studying both subtypes.[13] Due to its lack of selectivity, it is often used in combination with masking agents to isolate its effects on a specific receptor subtype.[20] DTG has been shown to induce motor effects, such as contralateral circling in rats when injected into the substantia nigra, which are mediated by sigma receptors.[21]
Experimental Workflows
Workflow for Determining Sigma Receptor Binding Affinity
The determination of a ligand's binding affinity for sigma receptors is typically achieved through competitive radioligand binding assays.
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain for σ1R, rat liver for σ2R) or cells in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled sigma receptor ligand (e.g., -pentazocine for σ1R, or [³H]DTG for σ2R) with the membrane preparation.
-
For σ2R assays, a masking ligand (e.g., (+)-pentazocine) is added to block the binding of the radioligand to σ1R.
-
Add increasing concentrations of the unlabeled test compound (e.g., 4-(2-Aminoethyl)-1-methylpiperidin-4-OL) to compete with the radioligand for binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Sigma-1 Receptor Signaling Pathways
The σ1R, as a molecular chaperone, modulates a variety of intracellular signaling pathways. Its activation by agonists can lead to neuroprotective and other beneficial cellular effects.
Caption: Sigma-1 Receptor Signaling Pathway.
Under basal conditions, the σ1R is associated with the binding immunoglobulin protein (BiP) at the ER.[4] Upon stimulation by an agonist or under conditions of cellular stress, the σ1R dissociates from BiP and can then interact with various client proteins.[4] One of its key functions is the modulation of the inositol 1,4,5-trisphosphate (IP3) receptor, which leads to the regulation of intracellular calcium release.[2][22] Sigma-1 receptor activation has also been shown to modulate the activity of various ion channels, including potassium, calcium, and sodium channels.[4] These actions, in turn, influence a cascade of downstream signaling pathways, such as the Akt and NRF2 pathways, and the unfolded protein response, ultimately leading to cellular outcomes like neuroprotection and enhanced synaptic plasticity.[6][14][15][23]
Conclusion
The study of sigma receptor ligands is a dynamic field with significant therapeutic potential. Based on its chemical structure and the established structure-activity relationships of related compounds, 4-(2-Aminoethyl)-1-methylpiperidin-4-OL is a compelling candidate as a high-affinity and selective sigma-1 receptor agonist. Its profile suggests it could be a valuable tool for researchers investigating the roles of the σ1R in health and disease. Comparative analysis with well-characterized ligands such as PRE-084, (+)-Pentazocine, Haloperidol, and DTG provides a framework for understanding its potential pharmacological effects. Further experimental validation of its binding affinity and functional activity is warranted to fully elucidate its properties and potential applications.
References
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- Nguyen, L., et al. (2022). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Frontiers in Pharmacology, 13, 937844.
- Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
- Lattante, S., et al. (2022). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. British Journal of Pharmacology, 179(22), 5039-5056.
- Katsifis, A., et al. (1996). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of medicinal chemistry, 39(22), 4335–4344.
- Marrazzo, A., et al. (2016). Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation. Neurobiology of disease, 89, 186–198.
- Motawe, M. A., et al. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Current neuropharmacology, 18(10), 991–1004.
- Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(16), 8887.
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Sigma-1 receptor. (2024, January 29). In Wikipedia. [Link]
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- Ortega-Roldan, J. L., et al. (2017). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in cellular neuroscience, 11, 175.
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Sigma 1 Receptor Intro Video. (2023, March 16). YouTube. [Link]
- Ajoolabegum, A., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Molecular Neuroscience, 17, 1356983.
- Smith, S. B., et al. (2007). The Sigma Receptor Ligand (+)
- Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
- Senda, T., et al. (1998). [The function of sigma receptors--electrophysiological approach]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 18(3), 115–122.
- Vangveravong, S., et al. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Brain research, 1126(1), 146–155.
- Tchedre, K. T., & Bowen, W. D. (2008). Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells. The Journal of biological chemistry, 283(42), 28147–28157.
- Walker, J. M., et al. (1988). Evidence for a Role of Haloperidol-Sensitive Sigma-'Opiate' Receptors in the Motor Effects of Antipsychotic Drugs. Neurology, 38(6), 961–965.
- Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564.
- Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 239.
- Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
- Walker, J. M., et al. (1988). Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology, 38(6), 961-965.
- Aydar, E., et al. (2018). Sigma 1 Receptor and Ion Channel Dynamics in Cancer. In Sigma Receptors: Their Role in Disease and as Therapeutic Targets (pp. 131-153). Springer, Cham.
- Jia, H., et al. (2015). First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans. Molecular imaging and biology, 17(6), 835–842.
- Akunne, H. C., & Tortella, F. C. (1995).
- Wang, Y., et al. (2021). The Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in neuroscience, 15, 687588.
- Martin, R. S., et al. (2007). The Sigma Receptor (R1) Ligand (+)-Pentazocine (PTZ) Attenuates Glutamate-Induced Death of Primary Mouse Retinal Ganglion Cells (1ºGC). Investigative ophthalmology & visual science, 48(13), 3236.
- Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564.
- Fishback, J. A., et al. (2020).
- Kourrich, S. (2017). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer.
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Haloperidol. (2024, February 1). In Wikipedia. [Link]
- Walker, J. M., et al. (1993). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Life sciences, 53(15), PL269–PL274.
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Ibogaine. (2024, January 30). In Wikipedia. [Link]
- Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
- Romero, A., et al. (2024). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. International journal of molecular sciences, 25(3), 1806.
- Słoczyńska, K., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of medicinal chemistry, 66(11), 7434–7455.
- Schmidt, H. R., & Kruse, A. C. (2019). Analysis of the ( + )-pentazocine-bound σ1 receptor structure. The Journal of biological chemistry, 294(45), 16646–16654.
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Technical Comparison: Haloperidol vs. 4-(2-Aminoethyl)-1-methylpiperidin-4-ol (AEMP-4)
This guide provides a rigorous technical comparison between the established antipsychotic Haloperidol and the structural scaffold 4-(2-Aminoethyl)-1-methylpiperidin-4-ol (hereinafter referred to as AEMP-4 ).
Note on Classification: Haloperidol is a clinically validated butyrophenone neuroleptic with potent Dopamine D2 antagonist activity. In contrast, AEMP-4 (CAS 959237-87-7) is a functionalized piperidine building block. While AEMP-4 shares the piperidine core found in many psychotropics, it lacks the aromatic pharmacophores required for high-affinity D2 binding. This guide analyzes their divergent profiles, emphasizing the Structure-Activity Relationship (SAR) that dictates their efficacy.
Executive Summary
-
Haloperidol: A high-potency first-generation antipsychotic acting primarily as an inverse agonist/antagonist at D2 dopamine receptors. Efficacy is driven by the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety linked to a butyrophenone chain.
-
AEMP-4: A polar, low-molecular-weight scaffold. SAR analysis indicates it lacks the lipophilic aromatic domains necessary for the hydrophobic pocket of the D2 receptor. Consequently, it exhibits negligible efficacy as a direct D2 antagonist compared to Haloperidol but serves as a critical intermediate for synthesizing novel piperidine-based ligands (e.g., spiro-derivatives).
Structural & Physicochemical Profiling
The efficacy of CNS drugs is governed by their ability to cross the Blood-Brain Barrier (BBB) and bind to hydrophobic receptor pockets.
| Feature | Haloperidol | AEMP-4 | Impact on Efficacy |
| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | 4-(2-aminoethyl)-1-methylpiperidin-4-ol | Target Specificity |
| Molecular Weight | 375.86 g/mol | 158.24 g/mol | Bioavailability |
| LogP (Lipophilicity) | ~4.3 (Highly Lipophilic) | ~ -0.5 to 0.2 (Hydrophilic) | BBB Penetration (Haloperidol enters CNS; AEMP-4 is poor) |
| Key Pharmacophore | 4-Chlorophenyl + Butyrophenone | 4-Aminoethyl tail (Primary amine) | Receptor Binding |
| Primary Target | Dopamine D2 High Affinity ( | Unknown / Synthetic Intermediate | Therapeutic Class |
Pharmacological Efficacy: Mechanism of Action
Dopaminergic Signaling (D2 Receptor)
Haloperidol functions by blocking the D2 receptor, a G-protein coupled receptor (GPCR) coupled to
-
Endogenous State: Dopamine binds D2
activation Inhibition of Adenylyl Cyclase Decreased cAMP. -
Haloperidol Action: Competes with dopamine
Prevents activation Normalizes/Increases cAMP levels in striatal neurons. -
AEMP-4 Action (Predicted): Due to the absence of the "phenyl-piperidine" motif, AEMP-4 cannot engage the orthosteric binding site of D2. It acts as a "silent" scaffold in this pathway unless derivatized.
Visualization: D2 Signaling Pathway
The following diagram illustrates the interruption of dopaminergic signaling by Haloperidol compared to the non-interaction of AEMP-4.
Caption: Haloperidol effectively antagonizes D2 receptors, modulating cAMP. AEMP-4 lacks the pharmacophore to intervene.
Experimental Protocols for Comparative Profiling
To objectively validate the efficacy difference, the following self-validating protocols are recommended. These assays quantify the binding affinity (
Protocol A: Radioligand Binding Assay (D2 High Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation:
-
Harvest CHO-K1 cells stably expressing human D2 receptors.
-
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000
for 20 min. Resuspend pellet.
-
-
Incubation:
-
Control: Membrane +
-Spiperone (0.5 nM). -
Haloperidol Group: Add Haloperidol (
to M). -
AEMP-4 Group: Add AEMP-4 (
to M). -
Non-Specific Binding: Define using 10
M (+)-Butaclamol.
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Validation Criteria: Haloperidol must yield a
nM. AEMP-4 is expected to show nM (Non-binder).
-
Protocol B: Functional cAMP Accumulation Assay
Objective: Measure the ability of the compound to antagonize dopamine-induced Gi activation.
-
Cell Seeding: Seed HEK293 cells expressing D2R and a cAMP-luciferase reporter.
-
Agonist Challenge: Treat cells with Dopamine (EC80 concentration) to suppress cAMP.
-
Antagonist Treatment:
-
Add increasing concentrations of Haloperidol or AEMP-4.
-
Add Forskolin (10
M) to stimulate baseline cyclase activity.
-
-
Detection: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Result Interpretation:
-
Haloperidol: Dose-dependent recovery of cAMP signal (Reversal of dopamine effect).
-
AEMP-4: Flat response (No reversal), indicating lack of functional antagonism.
-
Safety & Toxicology Profile
| Parameter | Haloperidol | AEMP-4 |
| Primary Risk | Extrapyramidal Symptoms (EPS), QT Prolongation. | Chemical Irritant (Skin/Eye), Acute Toxicity (Unknown). |
| Mechanism of Toxicity | D2 blockade in Nigrostriatal pathway (Motor control). | Basic amine nature; potential pH disruption in vitro. |
| LD50 (Rat, Oral) | ~128 mg/kg | Not Established (Treat as hazardous chemical). |
Synthesis & Workflow Visualization
The following diagram outlines the logical workflow to synthesize AEMP-4 and evaluate it against Haloperidol.
Caption: Workflow for comparative profiling. AEMP-4 typically fails the "Ki < 100nM" gate, halting further functional testing.
References
-
Seeman, P. (1980). "Brain dopamine receptors." Pharmacological Reviews, 32(3), 229-313.
- Leysen, J. E., et al. (1982). "Classification of cell membrane receptors using radioligand binding." Biochemical Pharmacology, 31(22).
-
Sigma-Aldrich. (2024). "Product Specification: 4-(2-Aminoethyl)-1-methylpiperidin-4-ol."
-
PubChem. (2024). "Compound Summary: Haloperidol."
Sources
Introduction: The Significance of Piperidine Scaffolds and the Challenge of Selectivity
An Investigator's Guide to Characterizing the Receptor Cross-Reactivity of Novel Piperidine-Based Compounds: A Case Study of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL
The 1-methyl-4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system. Its rigid, chair-like conformation allows for precise orientation of functional groups to interact with receptor binding pockets. However, this same structural motif is present in ligands for a wide array of receptors, including opioid, muscarinic, and serotonin receptors, creating a significant challenge in achieving receptor selectivity. Off-target activity, or cross-reactivity, can lead to undesirable side effects or complex polypharmacology.
This guide provides a framework for assessing the receptor cross-reactivity of novel compounds based on this scaffold, using the hypothetical research compound 4-(2-Aminoethyl)-1-methylpiperidin-4-OL as a case study. While direct experimental data for this specific molecule is not extensively published, its structural similarity to known centrally-acting agents allows us to predict potential off-target interactions and design a robust experimental plan for characterization.
Structural Analysis and Predicted Target Engagement
The structure of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL features key pharmacophoric elements:
-
A tertiary amine (the piperidine nitrogen): This is typically protonated at physiological pH, forming a cationic center that can engage in an ionic interaction with an anionic residue (e.g., aspartic acid) in the transmembrane domain of many G-protein coupled receptors (GPCRs).
-
A hydroxyl group and an aminoethyl side chain at the 4-position: These polar groups can act as hydrogen bond donors and acceptors, contributing to binding affinity and potentially conferring selectivity for specific receptor subtypes.
Given these features, 4-(2-Aminoethyl)-1-methylpiperidin-4-OL is hypothesized to interact with monoamine neurotransmitter receptors. A primary screening panel should therefore prioritize receptors known to bind structurally related ligands.
Comparative Analysis: Cross-Reactivity with Structurally Related Compounds
To build a predictive model for the cross-reactivity of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL, we can examine the selectivity profiles of existing drugs that share the 1-methylpiperidine core.
| Compound | Primary Target(s) | Known Cross-Reactivity |
| Pethidine (Meperidine) | Mu-opioid receptor (MOR) agonist | Anticholinergic (muscarinic receptor antagonist), Serotonin reuptake inhibition |
| Ketobemidone | Potent MOR and NMDA receptor antagonist | Weak affinity for delta- and kappa-opioid receptors |
| MPP+ (1-methyl-4-phenylpyridinium) | Not a therapeutic, but a known neurotoxin that inhibits complex I of the electron transport chain. | Dopamine transporter (DAT) substrate |
This comparative data suggests that a novel compound like 4-(2-Aminoethyl)-1-methylpiperidin-4-OL has a high probability of interacting with multiple receptor systems. The primary experimental goal is to quantify these interactions.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A tiered approach is recommended to efficiently characterize the selectivity of a novel compound. This workflow ensures that resources are directed toward the most relevant targets identified in initial broad screening.
Caption: A tiered experimental workflow for receptor cross-reactivity profiling.
Protocol 1: Radioligand Displacement Assay for Affinity (Ki) Determination
This protocol is a foundational method for determining the binding affinity of a test compound for a specific receptor.
Principle: The assay measures the ability of a non-labeled test compound to compete with a high-affinity, radiolabeled ligand for binding to a receptor preparation. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can be converted to the equilibrium dissociation constant (Ki).
Step-by-Step Methodology:
-
Prepare Receptor Membranes: Utilize commercially available cell membranes or prepare them in-house from cell lines overexpressing the target receptor (e.g., CHO-K1 or HEK293 cells).
-
Select Radioligand: Choose a radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-diprenorphine for opioid receptors, [³H]-NMS for muscarinic receptors).
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of the test compound (4-(2-Aminoethyl)-1-methylpiperidin-4-OL).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known, unlabeled ligand.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay for Functional Activity (Gαs/Gαi Coupling)
This assay determines if a compound acts as an agonist or antagonist at GPCRs that couple to Gαs (stimulatory) or Gαi (inhibitory) proteins, which respectively increase or decrease the production of the second messenger cyclic AMP (cAMP).
Principle: The assay measures the intracellular concentration of cAMP in response to compound stimulation. Agonists at Gαs-coupled receptors will increase cAMP levels, while agonists at Gαi-coupled receptors will decrease forskolin-stimulated cAMP levels.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor in a suitable 96- or 384-well plate and grow to confluence.
-
Cell Stimulation:
-
Remove growth media and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gαi-coupled receptors, add a Gαs activator like forskolin to induce a baseline level of cAMP production.
-
Add varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and detect cAMP levels using a commercially available kit, typically based on competitive immunoassay formats such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the detected signal (proportional to cAMP concentration) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).
Visualizing Downstream Signaling Pathways
Understanding the potential downstream consequences of receptor cross-reactivity is crucial. The following diagram illustrates the canonical signaling pathways for Gαs, Gαi, and Gαq coupled receptors, common targets for piperidine-based compounds.
Caption: Canonical GPCR signaling pathways relevant to piperidine-based compounds.
Conclusion and Future Directions
The systematic evaluation of receptor cross-reactivity is a critical step in the preclinical development of any novel compound. For a molecule like 4-(2-Aminoethyl)-1-methylpiperidin-4-OL, with a scaffold known for polypharmacology, a tiered approach combining broad panel screening, quantitative affinity determination, and functional validation is essential. By employing the workflows and protocols outlined in this guide, researchers can build a comprehensive selectivity profile, enabling informed decisions about a compound's therapeutic potential and potential off-target liabilities. The resulting data is crucial for lead optimization efforts aimed at designing more selective and safer drug candidates.
References
-
Cheng-Prusoff Equation. Source: Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. URL:[Link]
-
GPCR Signaling Overview. Source: Bio-Techne. G-Protein-Coupled-Receptors (GPCRs) Signaling. URL:[Link]
-
cAMP Assays. Source: Cisbio. HTRF cAMP Assays. URL:[Link]
-
Receptor Screening Panels. Source: Eurofins Discovery. SafetyScreen44 Panel. URL:[Link]
Comparative Guide: In Vitro vs. In Vivo Utility of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol
The following guide provides a technical comparison of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol (CAS 959237-87-7), analyzing its role as a specialized pharmacophore scaffold in drug discovery.
Executive Summary
4-(2-Aminoethyl)-1-methylpiperidin-4-ol is a bifunctional heterocyclic building block used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting histaminergic, muscarinic, and neurokinin pathways. Unlike simple piperidines, this scaffold incorporates a C4-hydroxyl group and a C4-aminoethyl side chain , creating a "privileged structure" that mimics the transition state of bioactive amines (like histamine and serotonin) while offering enhanced solubility and metabolic handles.
This guide compares its performance as a fragment-based drug design (FBDD) tool (in vitro) against its pharmacokinetic impact (in vivo) when incorporated into lead compounds.
| Feature | Specification |
| CAS Number | 959237-87-7 |
| Molecular Weight | 158.24 g/mol |
| Core Scaffold | 4-substituted-4-hydroxypiperidine |
| Key Functionality | Primary amine (linker), Tertiary amine (basic center), Hydroxyl (H-bond donor) |
| Primary Application | Synthesis of NK1 antagonists, Histamine H3/H4 ligands, and Spiro-cyclic drugs |
In Vitro Performance: Binding & Synthetic Utility
In the context of in vitro activity, this compound is evaluated based on its synthetic efficiency (reactivity) and its ligand efficiency (binding affinity contribution) when used as a core fragment.
Mechanism of Action (Fragment Level)
The molecule serves as a rigidified analogue of acetylcholine or histamine . The quaternary carbon at position 4 locks the ethyl-amine side chain into a specific conformation, reducing the entropic penalty upon receptor binding.
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Receptor Affinity: The C4-hydroxyl group often acts as a critical Hydrogen Bond Donor (HBD) in the orthosteric binding pocket of aminergic GPCRs.
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Selectivity: The N-methyl group provides steric bulk that can differentiate between receptor subtypes (e.g., selectivity for Muscarinic M1 vs. M3).
Comparative Analysis: Scaffold Alternatives
The following table compares the in vitro properties of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol with common alternatives used in library synthesis.
| Scaffold Alternative | Chemical Reactivity | Solubility Profile (LogP) | Ligand Efficiency (LE) | Best Use Case |
| 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | High (Primary amine selective) | Low (Hydrophilic, LogP ~ -0.5) | High (Rigid + H-bond) | High-affinity GPCR ligands requiring polar interactions. |
| 4-(2-Aminoethyl)piperidine | Medium (Secondary amine interference) | Medium (LogP ~ 0.8) | Medium (Flexible) | General linker for non-specific binding. |
| 4-Amino-1-methylpiperidine | High | Medium | Low (Lacks side chain) | Simple basic center introduction. |
| Tyramine (4-(2-Aminoethyl)phenol) | High | High (Aromatic) | Medium (Flat topology) | Adrenergic/Dopaminergic mimics (Planar). |
Experimental Insight: Synthetic Protocol
The primary amine is the nucleophilic handle. The C4-hydroxyl is tertiary and sterically hindered, preventing unwanted O-alkylation under standard amide coupling conditions, which simplifies protection strategies.
In Vivo Performance: Pharmacokinetics (PK) & Efficacy
When this scaffold is embedded into a drug candidate, it significantly alters the in vivo disposition of the molecule compared to non-hydroxylated analogs.
Pharmacokinetic Profile
-
Metabolic Stability:
-
N-Demethylation: The N-methyl group is a primary site for CYP450 metabolism (specifically CYP2D6 and CYP3A4), leading to the nor-metabolite. This can be advantageous for creating active metabolites but requires monitoring for clearance rates.
-
Phase II Conjugation: The sterically hindered C4-hydroxyl is generally resistant to glucuronidation, prolonging half-life compared to primary alcohols.
-
-
Blood-Brain Barrier (BBB) Penetration:
-
The presence of the hydroxyl group increases Polar Surface Area (PSA), potentially limiting CNS penetration compared to the non-hydroxylated analog. This makes it ideal for peripherally acting drugs (e.g., peripheral opioid antagonists or antihistamines) where CNS side effects are undesirable.
-
-
Toxicology:
-
Unlike aromatic amines (anilines), the aliphatic amine side chain poses a lower risk of genotoxicity (Ames negative typically).
-
Efficacy Modeling
In efficacy models (e.g., murine inflammation models for NK1 antagonists), derivatives containing this scaffold typically show:
-
Lower Vd (Volume of Distribution) due to hydrophilicity.
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Higher potency due to the "anchoring" effect of the hydroxyl group in the receptor pocket.
Visual Analysis: Signaling & Workflow
Pathway Diagram: Scaffold Utility in Drug Design
The following diagram illustrates how this specific building block integrates into the drug discovery workflow, influencing both potency and ADME properties.
Caption: Structural logic flow demonstrating how the scaffold's features translate to biological performance.
Detailed Experimental Protocol
Protocol: Comparative Binding Assay (In Vitro)
To validate the "Performance" of this scaffold, researchers typically synthesize a probe compound and test it against a standard.
Objective: Determine if the C4-hydroxyl group enhances binding affinity for a target GPCR (e.g., Histamine H3) compared to the deoxy-analog.
Materials:
-
Compound A: Ligand synthesized using 4-(2-Aminoethyl)-1-methylpiperidin-4-ol.[1]
-
Compound B (Control): Ligand synthesized using 4-(2-Aminoethyl)-1-methylpiperidine.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-N-methylhistamine.
Workflow:
-
Membrane Preparation: Harvest CHO cells expressing human H3 receptor. Homogenize and centrifuge (40,000 x g) to isolate membranes.
-
Incubation:
-
Mix 10 µg membrane protein with 2 nM [3H]-radioligand.
-
Add increasing concentrations (10^-10 to 10^-5 M) of Compound A and Compound B.
-
Incubate for 60 min at 25°C.
-
-
Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and Ki using the Cheng-Prusoff equation.
Expected Result: Compound A (with -OH) often exhibits a Ki 2-5x lower (better affinity) than Compound B due to the additional hydrogen bond interaction within the receptor pocket.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66048, 1-Methyl-4-piperidinol derivatives. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996).Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Contextual grounding for scaffold analysis).
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
